molecular formula C25H26F2N8O B15623301 Irak4-IN-19

Irak4-IN-19

Cat. No.: B15623301
M. Wt: 492.5 g/mol
InChI Key: SCFUOBOKAOMGPA-BBNYVJOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Irak4-IN-19 is a useful research compound. Its molecular formula is C25H26F2N8O and its molecular weight is 492.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H26F2N8O

Molecular Weight

492.5 g/mol

IUPAC Name

(1S,2S,3R,4R)-3-[[5-(difluoromethyl)-2-[(1-propan-2-ylindazol-6-yl)amino]pyrrolo[3,2-d]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

InChI

InChI=1S/C25H26F2N8O/c1-12(2)35-18-10-16(6-5-15(18)11-29-35)30-25-31-17-7-8-34(24(26)27)21(17)23(33-25)32-20-14-4-3-13(9-14)19(20)22(28)36/h3-8,10-14,19-20,24H,9H2,1-2H3,(H2,28,36)(H2,30,31,32,33)/t13-,14+,19+,20-/m1/s1

InChI Key

SCFUOBOKAOMGPA-BBNYVJOESA-N

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of IRAK4-IN-19: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune signaling cascade. Positioned downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4 plays a pivotal role in the activation of downstream signaling pathways, leading to the production of pro-inflammatory cytokines and chemokines.[1][2] Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, making it a compelling therapeutic target.[3] IRAK4-IN-19 is a potent and selective small molecule inhibitor of IRAK4, demonstrating significant potential for the treatment of such disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

This compound exerts its therapeutic effect through the direct inhibition of the kinase activity of IRAK4. By binding to the ATP-binding pocket of IRAK4, the inhibitor prevents the phosphorylation of its downstream substrates, primarily IRAK1.[1][4] This disruption of the signaling cascade effectively blocks the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are responsible for the transcription of a host of pro-inflammatory genes.[4] The ultimate consequence of IRAK4 inhibition by this compound is a significant reduction in the production and release of inflammatory mediators such as interleukin-6 (IL-6), interleukin-23 (IL-23), and tumor necrosis factor-alpha (TNF-α).

While direct structural data for the binding of this compound to IRAK4 is not publicly available, insights can be drawn from co-crystal structures of other potent inhibitors with the IRAK4 kinase domain. These structures reveal that inhibitors typically occupy the ATP-binding site, forming key interactions with hinge region residues.[5] It is highly probable that this compound adopts a similar binding mode, competing with endogenous ATP and thereby preventing the kinase from fulfilling its catalytic function.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, and pharmacokinetic properties.

Parameter Value Assay Conditions Reference
IC50 4.3 nMRecombinant human IRAK4 kinase assayMedChemExpress Data
Cell Line Stimulant Cytokine Inhibited IC50 Reference
THP-1 (human monocytic)LPSIL-230.23 µMMedChemExpress Data
Dendritic Cells (DC)LPSIL-230.22 µMMedChemExpress Data
Species Dose & Route Parameter Value Reference
Rat1 mg/kg, IVClearance6 mL/min/kgMedChemExpress Data
Rat5 mg/kg, POOral Bioavailability43%MedChemExpress Data
Mouse5, 15, 45, 75 mg/kgIL-6 Inhibition (IL-1β induced)9%, 16%, 37%, 64%MedChemExpress Data
Rat (Arthritis Model)30 mg/kg, twice daily for 21 daysEfficacyCompletely stopped arthritis developmentMedChemExpress Data

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex MAPK_Cascade MAPK Cascade TAK1->MAPK_Cascade NFkB NF-κB IKK_Complex->NFkB AP1 AP-1 MAPK_Cascade->AP1 Nucleus Nucleus NFkB->Nucleus AP1->Nucleus Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Cytokines Gene Transcription IRAK4_IN_19 This compound IRAK4_IN_19->IRAK4 Inhibition

Caption: IRAK4 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., THP-1 cells) Start->Cell_Culture Compound_Treatment Pre-incubation with This compound (various conc.) Cell_Culture->Compound_Treatment Stimulation Stimulation with LPS Compound_Treatment->Stimulation Incubation Incubation Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection ELISA Cytokine Quantification (e.g., IL-23) by ELISA Supernatant_Collection->ELISA Data_Analysis Data Analysis (IC50 determination) ELISA->Data_Analysis End End Data_Analysis->End

References

The Discovery and Development of Irak4-IN-19: A Potent Modulator of Innate Immune Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Irak4-IN-19, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the IRAK4 signaling pathway in inflammatory and autoimmune diseases.

Introduction to IRAK4 and Its Role in Immunity

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of the innate immune system.[1][2] It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3] Upon activation of these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the formation of the "Myddosome."[1][3] Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates other downstream signaling molecules, including IRAK1, initiating a cascade that culminates in the activation of transcription factors such as NF-κB and AP-1.[3] These transcription factors drive the expression of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and IL-23, which are central to the inflammatory response.[3] Dysregulation of the IRAK4 signaling pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory disorders, such as rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease, making it a highly attractive target for therapeutic intervention.[1][4]

Discovery of this compound

The discovery of this compound, also referred to as compound 39, emerged from efforts to identify potent and selective small molecule inhibitors of IRAK4. The development process likely involved high-throughput screening of compound libraries followed by structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[5][6] The core chemical scaffold of this compound is a benzolactam, a class of compounds that has shown promise in targeting kinase enzymes.[3]

Biochemical and Cellular Activity of this compound

This compound has demonstrated potent inhibitory activity against IRAK4 in biochemical assays and robust efficacy in cellular models of inflammation. The quantitative data for this compound's activity is summarized in the tables below.

Parameter Value Assay Type
IC504.3 nMBiochemical Assay

Table 1: Biochemical Activity of this compound

Cell Line Stimulus Readout IC50
THP-1LPSIL-23 Production0.23 µM
Dendritic Cells (DC)LPSIL-23 Production0.22 µM

Table 2: Cellular Activity of this compound

In Vivo Efficacy and Pharmacokinetics

The therapeutic potential of this compound has been evaluated in preclinical animal models of inflammatory disease, demonstrating significant efficacy.

Animal Model Dosing Key Finding
Arthritis Rat Model30 mg/kg (twice daily for 21 days)Completely stopped arthritis development

Table 3: In Vivo Efficacy of this compound

Parameter Value Species Dosing
Clearance6 mL/min/kgNot Specified1 mg/kg (IV)
Oral Bioavailability43%Not Specified5 mg/kg (PO)

Table 4: Pharmacokinetic Profile of this compound

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the IRAK4 signaling pathway and a general workflow for the discovery and evaluation of IRAK4 inhibitors like this compound.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK4->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Irak4_IN_19 This compound Irak4_IN_19->IRAK4

Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.

Drug_Discovery_Workflow HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR) Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General Drug Discovery Workflow for IRAK4 Inhibitors.

Experimental Protocols

IRAK4 Biochemical Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method for determining the biochemical potency of IRAK4 inhibitors.

Materials:

  • Recombinant human IRAK4 enzyme

  • IRAK4 substrate (e.g., Myelin Basic Protein)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (this compound)

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • In a 96-well plate, add the diluted inhibitor or vehicle control.

  • Add the IRAK4 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the IRAK4 substrate and ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Convert the generated ADP to ATP by adding the Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration and fitting the data to a four-parameter logistic curve.

LPS-Induced IL-23 Production in THP-1 and Dendritic Cells

This protocol outlines a general procedure for assessing the cellular activity of IRAK4 inhibitors.

Materials:

  • THP-1 cells or monocyte-derived dendritic cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (this compound)

  • ELISA kit for human IL-23

Procedure:

  • Seed THP-1 cells or dendritic cells in a 96-well plate and allow them to adhere and differentiate if necessary (e.g., treat THP-1 cells with PMA).

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) to induce cytokine production.

  • Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

  • Collect the cell culture supernatants.

  • Measure the concentration of IL-23 in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the IL-23 concentration against the inhibitor concentration.

Collagen-Induced Arthritis (CIA) Rat Model

This protocol provides a general framework for evaluating the in vivo efficacy of IRAK4 inhibitors in a model of rheumatoid arthritis.

Materials:

  • Lewis rats

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • Test compound (this compound)

  • Vehicle control

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize rats with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.

    • On day 7, administer a booster injection of type II collagen emulsified in IFA.

  • Treatment:

    • Begin treatment with this compound (e.g., 30 mg/kg, twice daily by oral gavage) or vehicle control upon the onset of clinical signs of arthritis (typically around day 10-12).

    • Continue treatment for a predefined period (e.g., 21 days).

  • Assessment of Arthritis:

    • Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with a caliper), erythema, and joint stiffness. Assign a clinical score to each paw.

    • At the end of the study, collect blood for analysis of inflammatory biomarkers and autoantibodies.

    • Perform histological analysis of the joints to assess inflammation, cartilage damage, and bone erosion.

  • Data Analysis:

    • Compare the clinical scores, paw swelling, and histological parameters between the treated and vehicle control groups to determine the efficacy of the inhibitor.

Conclusion

This compound is a potent and selective inhibitor of IRAK4 with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its ability to effectively block the production of key pro-inflammatory cytokines highlights its potential as a therapeutic agent for the treatment of a wide range of autoimmune and inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and other IRAK4 inhibitors.

References

An In-depth Technical Guide on the Biological Function of IRAK4 in Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator within the innate immune system.[1][2] It is indispensable for signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][3] These receptors are fundamental for recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.[2] The activation of these pathways culminates in the production of pro-inflammatory cytokines and chemokines, which orchestrate the body's primary defense against invading pathogens.[1][2][4]

IRAK4's central role means its dysregulation is implicated in a spectrum of human diseases, including inflammatory conditions, autoimmune disorders, and certain cancers.[2][3][5][6][7] Consequently, IRAK4 has emerged as a compelling therapeutic target.[2][4][6] This guide provides a comprehensive overview of IRAK4's biological function, its signaling pathways, its role in disease, and the key experimental methodologies used in its study.

The IRAK4 Signaling Cascade

IRAK4 is the primary and most critical kinase in the MyD88-dependent signaling pathway.[2] This pathway is activated by all TLRs (with the exception of TLR3) and the IL-1R family.[2][8] The signaling cascade is initiated when a TLR or IL-1R binds its specific ligand. This event triggers the recruitment of the adaptor protein MyD88.[1][8] MyD88, through its death domain, then recruits IRAK4, leading to the formation of a higher-order signaling complex known as the Myddosome.[2][9]

Within the Myddosome, IRAK4 molecules undergo trans-autophosphorylation, which is a critical step for its activation.[10][11] Activated IRAK4 then phosphorylates other members of the IRAK family, primarily IRAK1 and IRAK2.[8][10] This phosphorylation event activates IRAK1, causing it to dissociate from the Myddosome complex along with TRAF6, an E3 ubiquitin ligase.[8] This complex then activates downstream pathways, including the NF-κB and MAPK signaling cascades, ultimately leading to the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][4][8]

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_myddosome Myddosome Complex cluster_nucleus Nucleus PAMPs PAMPs / IL-1 TLR_IL1R TLR / IL-1R PAMPs->TLR_IL1R Ligand Binding MyD88 MyD88 TLR_IL1R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1 IRAK1/2 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Recruitment TAK1 TAK1 Complex TRAF6->TAK1 Activation IKK IKK Complex TAK1->IKK Activation MAPK MAPK (JNK, p38) TAK1->MAPK Activation NFkB NF-κB IKK->NFkB Activation AP1 AP-1 MAPK->AP1 Activation Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Gene Transcription AP1->Cytokines Gene Transcription Kinase_Assay_Workflow start Prepare Reagents (Enzyme, Substrate, ATP, Buffer) setup Set up Reaction (IRAK4 + Inhibitor) start->setup initiate Initiate Reaction (Add Substrate/ATP) setup->initiate incubate Incubate (e.g., 30°C for 60 min) initiate->incubate stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate->stop detect Convert ADP to Light (Add Kinase Detection Reagent) stop->detect read Read Luminescence detect->read analyze Analyze Data (Calculate IC50) read->analyze

References

Understanding the Selectivity Profile of Irak4-IN-19: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of Irak4-IN-19, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Understanding the selectivity of a kinase inhibitor is paramount for predicting its therapeutic window and potential off-target effects. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the IRAK4 signaling pathway and inhibitor profiling workflows.

Executive Summary

IRAK4 Signaling Pathway

IRAK4 plays a central role in the innate immune response. Upon activation of TLRs or IL-1Rs by their respective ligands (e.g., pathogens or cytokines), the adaptor protein MyD88 is recruited. MyD88 then recruits IRAK4, leading to the formation of the "Myddosome" complex. Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1, initiating a downstream signaling cascade that results in the activation of transcription factors like NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β[3][4].

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocation

Figure 1: Simplified IRAK4 Signaling Pathway.

Selectivity Profile of a Representative IRAK4 Inhibitor

As a proxy for understanding the desired characteristics of this compound, the selectivity data for HS-243 is presented below. This compound demonstrates high potency for IRAK1 and IRAK4 with minimal activity against a broad panel of other kinases, which is a critical attribute for a therapeutic candidate.

Table 1: Kinase Selectivity Profile of HS-243

KinasePercent Inhibition at 10 µMIC50 (nM)
IRAK4 98.6% 20
IRAK1 99.35% 24
TAK1-500
Other Kinases (representative examples)
AAK1<10%>10,000
ABL1<10%>10,000
CDK2<10%>10,000
EGFR<10%>10,000
FLT3<10%>10,000
PI3Kα<10%>10,000
SRC<10%>10,000
Data is representative and compiled from publicly available sources for HS-243.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile involves a tiered approach, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiological context.

Biochemical Kinase Inhibition Assay (Example Protocol)

This type of assay directly measures the ability of an inhibitor to block the enzymatic activity of the target kinase.

Objective: To determine the IC50 value of an inhibitor against purified IRAK4.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP

  • Peptide substrate (e.g., a biotinylated peptide recognized by IRAK4)

  • Test inhibitor (e.g., this compound)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or equivalent)

  • 96- or 384-well plates

Procedure:

  • Prepare a serial dilution of the test inhibitor in DMSO.

  • In a microplate, add the kinase buffer, the IRAK4 enzyme, and the diluted inhibitor.

  • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The ATP concentration should be at or near the Km value for IRAK4 to ensure accurate IC50 determination.

  • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the kinase activity. In the case of the ADP-Glo™ assay, this involves measuring the amount of ADP produced, which is directly proportional to kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Assay for IRAK4 Inhibition (Example Protocol)

Cellular assays are crucial for confirming that the inhibitor can penetrate the cell membrane and engage its target in a physiological environment.

Objective: To measure the inhibition of TLR-induced cytokine production in a human monocytic cell line (e.g., THP-1).

Materials:

  • THP-1 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) as a TLR4 agonist

  • Test inhibitor (e.g., this compound)

  • ELISA kit for a downstream cytokine (e.g., IL-6 or TNF-α)

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells into a 96-well plate and allow them to adhere.

  • Pre-treat the cells with a serial dilution of the test inhibitor for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a fixed concentration of LPS to activate the TLR4/IRAK4 signaling pathway.

  • Incubate the cells for a period sufficient to allow for cytokine production and secretion (e.g., 6-24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of the chosen cytokine (e.g., IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Plot the percentage of cytokine inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value.

Experimental Workflow Visualization

The process of characterizing a kinase inhibitor's selectivity involves a systematic workflow, as depicted below.

Experimental_Workflow cluster_workflow Kinase Inhibitor Selectivity Profiling Workflow cluster_selectivity Selectivity Assessment Start Compound Synthesis and Purification Biochemical_Assay Primary Biochemical Assay (Target: IRAK4) Start->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Kinome_Scan Broad Kinome Selectivity Screen (e.g., >400 kinases) IC50_Determination->Kinome_Scan Cellular_Assay Cellular Target Engagement Assay (e.g., p-IRAK1 levels) IC50_Determination->Cellular_Assay Off_Target_IC50 IC50 Determination for Significant Off-Targets Kinome_Scan->Off_Target_IC50 Off_Target_IC50->Cellular_Assay Functional_Cellular_Assay Functional Cellular Assay (e.g., Cytokine Release) Cellular_Assay->Functional_Cellular_Assay In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Functional_Cellular_Assay->In_Vivo_Studies

Figure 2: Typical workflow for kinase inhibitor selectivity profiling.

Conclusion

This compound is a potent inhibitor of IRAK4, a key kinase in innate immunity. While a detailed public selectivity profile for this compound is not available, the principles of kinase inhibitor selectivity have been illustrated using a representative compound. A highly selective inhibitor, which potently inhibits IRAK4 while sparing other kinases, is desirable for minimizing off-target effects and maximizing therapeutic potential. The experimental protocols and workflows described herein provide a foundational understanding of the critical steps involved in characterizing the selectivity profile of novel kinase inhibitors.

References

IRAK4-IN-19: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Potential Therapeutic Agent in Inflammatory Diseases and Beyond

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical nodal protein in innate immune signaling, positioning it as a high-value therapeutic target for a spectrum of inflammatory and autoimmune diseases.[1][2][3] IRAK4 functions as a serine/threonine kinase downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing an indispensable role in the activation of inflammatory cascades.[1][4][5] Dysregulation of the IRAK4 signaling pathway is implicated in the pathogenesis of numerous conditions, including rheumatoid arthritis, systemic lupus erythematosus, and certain cancers.[1][4][6] IRAK4-IN-19 is a potent and selective small molecule inhibitor of IRAK4 that has demonstrated significant promise in preclinical models of inflammation and arthritis.[7][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

IRAK4 is a central component of the Myddosome complex, which assembles upon the activation of TLRs or IL-1Rs by their respective ligands, such as lipopolysaccharide (LPS) or IL-1β.[1][9][10] Upon recruitment to the Myddosome, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1.[10][11] This phosphorylation event initiates a downstream signaling cascade involving the recruitment of TRAF6, an E3 ubiquitin ligase.[4][10] TRAF6, in turn, activates the TAK1 complex, leading to the activation of two major downstream pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.[4] The activation of these pathways culminates in the transcriptional upregulation of a host of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-23 (IL-23).[8][9]

This compound exerts its therapeutic effect by competitively binding to the ATP-binding pocket of IRAK4, thereby inhibiting its kinase activity.[8] This blockade of IRAK4's catalytic function prevents the phosphorylation of its downstream substrates, effectively abrogating the entire signaling cascade and suppressing the production of inflammatory mediators.[4][8]

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Recruitment TAK1 TAK1 Complex TRAF6->TAK1 Activation IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation AP1 AP-1 MAPK->AP1 Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-23) NFkB->Cytokines Transcription AP1->Cytokines Transcription IRAK4_IN_19 This compound IRAK4_IN_19->IRAK4 Inhibition

Figure 1: Simplified IRAK4 signaling pathway and the point of intervention for this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

AssayCell Line/SystemEndpointIC50Reference
Kinase InhibitionRecombinant IRAK4Enzymatic Activity4.3 nM[7][8]
LPS-induced IL-23 ProductionHuman THP-1 cellsIL-23 Secretion0.23 µM[7][8]
LPS-induced IL-23 ProductionHuman Dendritic Cells (DC)IL-23 Secretion0.22 µM[7][8]

Table 2: In Vivo Efficacy of this compound

Animal ModelSpeciesEndpointDosing RegimenEfficacyReference
IL-1β Induced IL-6 ExpressionMouseIL-6 Inhibition5 mg/kg9%[7][8]
15 mg/kg16%[7][8]
45 mg/kg37%[7][8]
75 mg/kg64%[7][8]
Collagen-Induced ArthritisRatArthritis Development30 mg/kg, twice daily for 21 daysComplete stoppage of arthritis development[7][8]

Table 3: Pharmacokinetic Properties of this compound

SpeciesRoute of AdministrationDoseClearanceOral Bioavailability (%)Reference
Not SpecifiedIV1 mg/kg6 mL/min/kgN/A[7][8]
Not SpecifiedPO5 mg/kgN/A43%[7][8]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

In Vitro LPS-Induced IL-23 Production in THP-1 Cells

This assay assesses the ability of this compound to inhibit the production of the pro-inflammatory cytokine IL-23 in a human monocytic cell line.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Human IL-23 ELISA kit

  • 96-well cell culture plates

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.

    • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in the presence of 100 ng/mL PMA for 48-72 hours.

  • Compound Treatment:

    • After differentiation, remove the PMA-containing medium and replace it with fresh medium.

    • Prepare serial dilutions of this compound in the culture medium.

    • Add the diluted compound to the wells and pre-incubate for 1 hour at 37°C.

  • LPS Stimulation:

    • Following pre-incubation, add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.

    • Incubate the plate for 24 hours at 37°C.

  • Cytokine Measurement:

    • After the incubation period, collect the cell culture supernatants.

    • Measure the concentration of IL-23 in the supernatants using a human IL-23 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-23 production for each concentration of this compound relative to the LPS-stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.

LPS_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture THP-1 Cells Differentiate Differentiate with PMA Culture->Differentiate Add_Inhibitor Add this compound Differentiate->Add_Inhibitor Pre_Incubate Pre-incubate (1 hr) Add_Inhibitor->Pre_Incubate Add_LPS Stimulate with LPS (24 hr) Pre_Incubate->Add_LPS Collect_Supernatant Collect Supernatant Add_LPS->Collect_Supernatant ELISA Measure IL-23 (ELISA) Collect_Supernatant->ELISA Calculate_IC50 Calculate IC50 ELISA->Calculate_IC50

Figure 2: Experimental workflow for the LPS-induced IL-23 production assay in THP-1 cells.

In Vivo Mouse Model of IL-1β Induced IL-6 Expression

This acute inflammation model evaluates the in vivo efficacy of this compound in suppressing a key inflammatory cytokine.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Recombinant human IL-1β

  • This compound formulated for oral administration

  • Vehicle control

  • Blood collection supplies

  • Mouse IL-6 ELISA kit

Protocol:

  • Animal Acclimatization:

    • Acclimatize mice to the facility for at least one week prior to the experiment.

  • Compound Administration:

    • Randomly assign mice to different treatment groups (vehicle and various doses of this compound).

    • Administer this compound or vehicle via oral gavage.

  • Induction of Inflammation:

    • One hour after compound administration, inject mice intraperitoneally with recombinant human IL-1β (e.g., 10 µg/kg).

  • Blood Collection:

    • Two hours after the IL-1β injection, collect blood samples via cardiac puncture or retro-orbital bleeding.

    • Process the blood to obtain serum or plasma.

  • Cytokine Measurement:

    • Measure the concentration of IL-6 in the serum or plasma samples using a mouse IL-6 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-6 production for each treatment group relative to the vehicle-treated, IL-1β-stimulated group.

Rat Collagen-Induced Arthritis (CIA) Model

This is a widely used preclinical model of rheumatoid arthritis to assess the therapeutic potential of anti-inflammatory compounds.

Materials:

  • Female Lewis rats (8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for measuring paw thickness

Protocol:

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.

    • Booster Immunization (Day 7): Emulsify bovine type II collagen in IFA. Administer a booster injection of 100 µL of the emulsion.

  • Treatment:

    • Begin treatment with this compound (e.g., 30 mg/kg, twice daily) or vehicle upon the first signs of arthritis (typically around day 10-12), or prophylactically from the day of the booster immunization.

  • Assessment of Arthritis:

    • Monitor the rats daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

    • Measure paw thickness using calipers every 2-3 days.

    • Assign a clinical score to each paw based on the severity of inflammation (e.g., 0 = normal, 4 = severe swelling and redness).

  • Termination and Analysis:

    • At the end of the study (e.g., day 21 or 28), euthanize the rats.

    • Collect paws for histological analysis to assess joint damage, inflammation, and cartilage erosion.

    • Blood can be collected for analysis of inflammatory biomarkers.

  • Data Analysis:

    • Compare the mean arthritis scores and paw thickness between the treatment and vehicle groups over time.

    • Evaluate the histological sections for differences in joint pathology.

CIA_Model_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_assessment Assessment Primary_Immunization Primary Immunization (Collagen + CFA, Day 0) Booster_Immunization Booster Immunization (Collagen + IFA, Day 7) Primary_Immunization->Booster_Immunization Treatment_Start Start Treatment (e.g., Day 10) Booster_Immunization->Treatment_Start Daily_Dosing Daily Dosing (this compound or Vehicle) Treatment_Start->Daily_Dosing Clinical_Scoring Clinical Scoring (Paw Swelling, Redness) Daily_Dosing->Clinical_Scoring Paw_Measurement Measure Paw Thickness Daily_Dosing->Paw_Measurement Histology Histological Analysis (End of Study) Clinical_Scoring->Histology Paw_Measurement->Histology

Figure 3: Experimental workflow for the rat collagen-induced arthritis (CIA) model.

Conclusion

This compound is a potent and orally bioavailable inhibitor of IRAK4 with demonstrated efficacy in preclinical models of inflammation and arthritis. Its mechanism of action, targeting a key upstream kinase in the innate immune signaling pathway, offers a promising therapeutic strategy for a range of diseases driven by dysregulated TLR and IL-1R signaling. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other IRAK4 inhibitors as potential therapeutic agents. Further investigation into its safety profile, pharmacokinetic/pharmacodynamic relationships in different species, and efficacy in a broader range of disease models is warranted to fully elucidate its clinical potential.

References

In-Depth Technical Guide: In Vitro and In Vivo Studies of Irak4-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo studies conducted on Irak4-IN-19, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes critical signaling pathways and experimental workflows.

Core Findings: Quantitative Data Summary

The following tables present the key quantitative data derived from in vitro and in vivo evaluations of this compound.

Table 1: In Vitro Activity of this compound

Assay TypeTarget/Cell LineParameterValue
Biochemical AssayIRAK4 KinaseIC504.3 nM
Cell-Based AssayLPS-induced IL-23 production in THP-1 cellsIC500.23 µM
Cell-Based AssayLPS-induced IL-23 production in Dendritic Cells (DCs)IC500.22 µM

Table 2: In Vivo Efficacy of this compound

Animal ModelSpeciesDosageEfficacy
Collagen-Induced ArthritisRat30 mg/kg, twice daily for 21 daysCompletely stopped arthritis development
IL-1β Induced IL-6 ExpressionMouse5 mg/kg9% inhibition
15 mg/kg16% inhibition
45 mg/kg37% inhibition
75 mg/kg64% inhibition

Table 3: Pharmacokinetic Profile of this compound

SpeciesAdministrationParameterValue
Rat1 mg/kg IVClearance6 mL/min/kg
Rat5 mg/kg POOral Bioavailability43%

Signaling Pathway and Mechanism of Action

IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to its autophosphorylation and activation. Activated IRAK4 then phosphorylates downstream substrates, including IRAK1, initiating a cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. This leads to the production of pro-inflammatory cytokines like IL-6, IL-1β, TNF-α, and IL-23, which are key drivers of various inflammatory and autoimmune diseases. This compound exerts its therapeutic effect by binding to the ATP-binding site of IRAK4, thereby inhibiting its kinase activity and blocking the downstream inflammatory signaling cascade.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Irak4_IN_19 This compound Irak4_IN_19->IRAK4 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK_complex->NFkB Nucleus Nucleus NFkB->Nucleus AP1 AP-1 MAPKs->AP1 AP1->Nucleus Cytokines Pro-inflammatory Cytokines (IL-6, IL-23, etc.) Nucleus->Cytokines IRAK4_Biochemical_Assay cluster_0 Reaction Mixture IRAK4_enzyme Recombinant IRAK4 Incubation Incubate (e.g., 60 min, RT) IRAK4_enzyme->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Irak4_IN_19 This compound (serial dilutions) Irak4_IN_19->Incubation ADP_Detection ADP Detection (e.g., ADP-Glo™) Incubation->ADP_Detection Data_Analysis Data Analysis (IC50 calculation) ADP_Detection->Data_Analysis LPS_IL23_Assay THP1_cells THP-1 Monocytes PMA_differentiation Differentiate with PMA THP1_cells->PMA_differentiation Differentiated_cells Differentiated THP-1 Cells PMA_differentiation->Differentiated_cells Pre_incubation Pre-incubate with This compound Differentiated_cells->Pre_incubation LPS_stimulation Stimulate with LPS Pre_incubation->LPS_stimulation Incubation Incubate (e.g., 24h) LPS_stimulation->Incubation Collect_supernatant Collect Supernatant Incubation->Collect_supernatant ELISA Measure IL-23 (ELISA) Collect_supernatant->ELISA IC50_calculation Calculate IC50 ELISA->IC50_calculation

The Safety and Toxicity Profile of IRAK4-IN-19: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its central role in innate immunity has made it a prime therapeutic target for a multitude of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the safety and toxicity profile of Irak4-IN-19, a potent IRAK4 inhibitor. Due to the limited public availability of extensive safety data specifically for this compound, this document synthesizes the available preclinical data for this compound, referred to as compound 19 in its primary publication, and supplements it with safety findings from other clinical-stage IRAK4 inhibitors to provide a thorough assessment for researchers. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows to support further investigation and development of this and similar compounds.

Introduction to IRAK4 and its Role in Disease

IRAK4 is the most upstream and essential kinase in the MyD88-dependent signaling cascade. Upon activation by TLR or IL-1R engagement, IRAK4 is recruited to the Myddosome complex, where it autophosphorylates and subsequently phosphorylates IRAK1 and IRAK2. This initiates a downstream signaling cascade that leads to the activation of key transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and chemokines like TNF-α, IL-6, and IL-1β. Dysregulation of the IRAK4 signaling pathway is a key driver in the pathophysiology of numerous autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease, as well as certain cancers.[1] The targeted inhibition of IRAK4 is therefore a promising therapeutic strategy to modulate the innate immune response and ameliorate disease.

This compound: Preclinical Profile

This compound (referred to as compound 19 in the primary literature) is a potent benzolactam inhibitor of IRAK4.[2] Preclinical studies have demonstrated its ability to robustly inhibit the production of inflammatory cytokines in vitro and in vivo.

In Vitro Activity

This compound has shown potent inhibition of IRAK4 kinase activity and cellular responses.

ParameterValueCell Line/SystemReference
IRAK4 IC50 4.3 nMBiochemical Assay[3]
LPS-induced IL-23 IC50 0.23 µMTHP-1 cells[3]
LPS-induced IL-23 IC50 0.22 µMDendritic Cells[3]
In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in rodent models of inflammation and arthritis.

ModelDosing RegimenKey FindingsReference
IL-1β Induced IL-6 Expression (Mouse) 5, 15, 45, 75 mg/kgDose-dependent inhibition of IL-6. 64% inhibition at 75 mg/kg.[3]
Collagen-Induced Arthritis (Rat) 30 mg/kg, twice daily for 21 daysComplete cessation of arthritis development.[3]
Pharmacokinetics

Pharmacokinetic studies in rodents have indicated that this compound possesses favorable properties for in vivo use.

SpeciesRouteDoseClearanceOral BioavailabilityReference
Rat IV1 mg/kg6 mL/min/kg43%[3]
Rat PO5 mg/kg-43%[3]

Safety and Toxicity Profile of IRAK4 Inhibitors

While comprehensive, publicly available safety and toxicity data for this compound is limited, the safety profiles of other IRAK4 inhibitors that have advanced to clinical trials provide valuable insights into the potential on-target and off-target effects of this class of drugs.

Preclinical Toxicology of IRAK4 Inhibitors

Preclinical studies on various IRAK4 inhibitors have generally indicated a favorable safety profile. For instance, PF-06650833 demonstrated good in vivo and in vitro ADME characteristics and a protective effect in a rat model of collagen-induced arthritis.[4] Similarly, the IRAK1/4 inhibitor R191 was shown to attenuate ethanol-induced liver injury in mice without apparent toxicity.[5][6]

Clinical Safety of IRAK4 Inhibitors

Phase 1 clinical trials with IRAK4 inhibitors in healthy volunteers and patients have provided crucial safety data.

  • PF-06650833 (Zimlovisertib): In single and multiple ascending dose studies, PF-06650833 was generally well-tolerated. The most commonly reported treatment-emergent adverse events (TEAEs) were mild in severity and included headache, gastrointestinal disorders, and acne. No serious adverse events or deaths were reported, and a maximum tolerated dose was not reached.[7]

  • Zabedosertib (B3324631) (BAY1834845) and BAY1830839: In a study with healthy male volunteers, both inhibitors were administered twice daily for 7 days. Reported adverse events were generally mild and included nausea, chills, asthenia, spontaneous hematoma, myalgia, headache, and oropharyngeal pain.[8]

  • CA-4948 (Emavusertib): In a Phase 1/2 trial for acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS), CA-4948 was well-tolerated at doses up to 500 mg. Treatment-related adverse events were manageable with no cumulative toxicities. No grade 4 or 5 adverse events were reported.[9] The most common TEAEs unrelated to the drug were fatigue, nausea, and decreased neutrophil count.[10]

Table of Common Adverse Events Associated with Clinical-Stage IRAK4 Inhibitors

Adverse EventSeverityFrequencyAssociated Compound(s)Reference
HeadacheMildCommonPF-06650833, Zabedosertib[7][8]
Gastrointestinal Disorders (e.g., nausea)MildCommonPF-06650833, Zabedosertib, Emavusertib (B3028269)[7][8][10]
AcneMildCommonPF-06650833[7]
Fatigue-CommonEmavusertib[10]
MyalgiaMild-Zabedosertib[8]
ChillsMild-Zabedosertib[8]

Signaling Pathways and Experimental Workflows

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in TLR and IL-1R signaling.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Transcription MAPK->Cytokines Transcription Irak4_IN_19 This compound Irak4_IN_19->IRAK4

Figure 1: Simplified IRAK4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Cytotoxicity Assay

A common method to assess the general toxicity of a compound is through in vitro cytotoxicity assays.

Cytotoxicity_Workflow Cell_Seeding Seed cells in 96-well plates Compound_Treatment Treat with serial dilutions of This compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation Viability_Assay Add viability reagent (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Measurement Measure absorbance or luminescence Viability_Assay->Measurement Analysis Calculate IC50 Measurement->Analysis PK_Workflow Animal_Dosing Administer this compound (IV and PO cohorts) Blood_Sampling Collect blood samples at various time points Animal_Dosing->Blood_Sampling Plasma_Separation Separate plasma Blood_Sampling->Plasma_Separation Bioanalysis Quantify drug concentration (LC-MS/MS) Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic analysis (e.g., non-compartmental) Bioanalysis->PK_Analysis

References

Methodological & Application

Application Notes and Protocols for Irak4-IN-19 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Irak4-IN-19, a potent and selective inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4), in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate the investigation of IRAK4-mediated signaling pathways in various cellular contexts.

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system.[1][2] It functions as a master regulator downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), initiating signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines.[1][3] Dysregulation of the IRAK4 signaling pathway is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers, making it a prime therapeutic target.[2]

This compound is a potent small molecule inhibitor of IRAK4 with a reported IC50 value of 4.3 nM.[4] It effectively blocks the kinase activity of IRAK4, thereby attenuating downstream inflammatory responses. These notes provide detailed protocols for the effective use of this compound in cell culture to probe the function of IRAK4 and assess the therapeutic potential of its inhibition.

Mechanism of Action

IRAK4 is a key component of the Myddosome, a signaling complex that forms upon the activation of TLRs or IL-1Rs by their respective ligands (e.g., lipopolysaccharide [LPS] for TLR4, Interleukin-1β [IL-1β] for IL-1R1).[5] Within the Myddosome, IRAK4 is brought into close proximity with other IRAK4 molecules, leading to its trans-autophosphorylation and activation. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that results in the activation of transcription factors such as NF-κB and AP-1, and the subsequent expression of inflammatory genes.[2][6] this compound exerts its inhibitory effect by binding to the ATP-binding pocket of IRAK4, preventing its phosphorylation and activation, and thereby blocking the entire downstream signaling cascade.[7]

Signaling Pathway

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Irak4_IN_19 This compound Irak4_IN_19->IRAK4 Inhibition TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Activation Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Genes Transcription MAPK->Inflammatory_Genes Transcription

Caption: IRAK4 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

ParameterCell LineStimulantReadoutValueReference
IC50 (Kinase Activity) --IRAK4 Kinase Assay4.3 nM[4]
IC50 (Cell-based) THP-1 (human monocytic)LPSIL-23 Production0.23 µM[4]
IC50 (Cell-based) Dendritic Cells (DC)LPSIL-23 Production0.22 µM[4]

Experimental Protocols

Preparation of this compound Stock Solution

Caution: this compound has low aqueous solubility.[8] Proper handling is crucial to avoid precipitation.

  • Solvent: Use 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[8]

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Add the calculated volume of DMSO to achieve the desired stock concentration.

    • Vortex or sonicate gently until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.[8]

General Cell Culture Treatment Protocol

Experimental_Workflow A 1. Cell Seeding Seed cells at the desired density and allow them to adhere overnight. B 2. Preparation of Working Solution Prepare serial dilutions of this compound from the DMSO stock in cell culture medium. Ensure the final DMSO concentration is low (<0.5%). A->B C 3. Pre-treatment with Inhibitor Replace the medium with the prepared This compound working solutions or vehicle control. Incubate for 1-2 hours. B->C D 4. Stimulation Add the appropriate stimulant (e.g., LPS, IL-1β) to the wells. Incubate for the desired time period. C->D E 5. Downstream Analysis Collect supernatant for cytokine analysis (ELISA) or lyse cells for protein analysis (Western Blot). D->E

Caption: General experimental workflow for cell culture treatment with this compound.

Recommended Cell Lines
  • THP-1 (Human Monocytic Leukemia): A widely used cell line for studying monocyte and macrophage biology. Differentiate with PMA (Phorbol 12-myristate 13-acetate) to obtain macrophage-like cells. These cells express TLRs and respond robustly to LPS.

  • Primary Human Peripheral Blood Mononuclear Cells (PBMCs): Provide a more physiologically relevant model for studying immune responses.

  • JEKO-1 (Mantle Cell Lymphoma) and OCI-LY3 (Diffuse Large B-cell Lymphoma): Useful for investigating the role of IRAK4 in B-cell malignancies.[9]

  • HEK293 (Human Embryonic Kidney): Can be transfected to express specific TLRs or IL-1Rs for studying pathway-specific effects.

Protocol: Inhibition of LPS-induced Cytokine Production in THP-1 Macrophages

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • PMA (Phorbol 12-myristate 13-acetate)

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Cell Differentiation:

    • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Add PMA to a final concentration of 50-100 ng/mL.

    • Incubate for 48-72 hours to allow differentiation into adherent macrophages.

    • Wash the cells with PBS to remove non-adherent cells and residual PMA.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in RPMI-1640 medium. A typical concentration range to test would be 0.01 µM to 10 µM.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration. The final DMSO concentration should not exceed 0.5%.[8]

    • Replace the medium in the wells with 100 µL of the diluted inhibitor or vehicle control.

    • Pre-incubate the cells for 1-2 hours at 37°C.

  • Stimulation:

    • Prepare a 2X working solution of LPS (e.g., 20 ng/mL for a final concentration of 10 ng/mL).

    • Add 100 µL of the LPS working solution to each well (except for the unstimulated control).

    • Incubate for 6-24 hours, depending on the cytokine being measured.

  • Cytokine Measurement:

    • Centrifuge the plate to pellet any detached cells.

    • Collect the supernatant and perform ELISA for TNF-α, IL-6, or IL-1β according to the manufacturer's instructions.

Protocol: Western Blot Analysis of IRAK1 Phosphorylation

Materials:

  • Differentiated THP-1 cells (as described above)

  • This compound

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IRAK1, anti-total-IRAK1, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Follow the same procedure for cell differentiation, inhibitor treatment, and stimulation as described above, but use a larger format (e.g., 6-well plate) with a higher cell number (e.g., 1-2 x 10^6 cells/well). The stimulation time will be shorter (e.g., 15-60 minutes).

  • Cell Lysis and Protein Quantification:

    • After stimulation, aspirate the medium and wash the cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at high speed to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-IRAK1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Image the blot.

    • Strip the membrane and re-probe for total IRAK1 and a loading control like β-actin.

Troubleshooting

  • Precipitation of this compound:

    • Cause: Low aqueous solubility.

    • Solution: Ensure the final DMSO concentration in the cell culture medium is as low as possible (ideally ≤ 0.1%). Prepare working solutions fresh and add them to the medium with gentle mixing.[8]

  • High Background in Assays:

    • Cause: Non-specific effects of DMSO or the compound.

    • Solution: Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

  • No Inhibitory Effect:

    • Cause: Inactive compound, incorrect concentration, or insufficient pre-incubation time.

    • Solution: Verify the activity of the compound with a positive control. Optimize the concentration range and pre-incubation time. Ensure the stimulant is active.

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the intricate roles of IRAK4 in cellular signaling and disease pathogenesis.

References

protocol for solubilizing and storing Irak4-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the solubilization and storage of Irak4-IN-19 (CAS: 3032075-32-1), a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). These guidelines are compiled from best practices for handling similar small molecule inhibitors and are intended to ensure the compound's stability and efficacy in research applications.

Introduction to this compound

This compound is a small molecule inhibitor targeting IRAK4, a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways.[1][2] These pathways are integral to the innate immune response, and their dysregulation is implicated in various inflammatory and autoimmune diseases.[2] The molecular weight of this compound is 492.52 g/mol .[3] Proper handling and storage of this compound are crucial for obtaining accurate and reproducible experimental results.

Data Presentation

Table 1: Solubility of Similar IRAK4 Inhibitors in Common Solvents

While specific public solubility data for this compound is limited, the following table provides solubility information for other IRAK4 inhibitors in dimethyl sulfoxide (B87167) (DMSO), which is a commonly used solvent for this class of compounds. This data can serve as a useful reference for preparing stock solutions of this compound.

CompoundSolventSolubilityMolar Concentration (approx.)
IRAK4-IN-1DMSO4 mg/mL[4]11.85 mM[4]
IRAK4-IN-2DMSO30 mg/mL[5]71.87 mM[5]
IRAK4-IN-4DMSO24 mg/mL70.51 mM
IRAK4-IN-20DMSOup to 25 mg/mL[6]55.5 mM[6]

Note: It is recommended to start with a small quantity of this compound to test its solubility in your chosen solvent before preparing a large stock solution.

Table 2: Recommended Storage Conditions for this compound

Proper storage is critical to maintain the stability and activity of this compound. The following conditions are recommended based on general guidelines for small molecule inhibitors and data from similar compounds.[4][5][6]

FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 3 years[4][6]Store in a dry, dark place.
4°CUp to 2 years[6]For shorter-term storage.
Stock Solution (in DMSO) -80°C6 months to 1 year[4][6]Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month[4][6]Suitable for short-term storage.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Equilibrate the Compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the compound's stability.

  • Calculate the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. The molecular weight of this compound is 492.52 g/mol .[3]

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, you will need:

      • Mass (g) = 0.010 mol/L * 0.001 L * 492.52 g/mol = 0.0049252 g = 4.93 mg

  • Weigh the Compound: Carefully weigh out the calculated mass of this compound powder and place it into a sterile vial.

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

  • Solubilize the Compound:

    • Tightly cap the vial and vortex the solution for 1-2 minutes.

    • Visually inspect the solution to ensure the compound has completely dissolved.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also aid dissolution.

  • Aliquot and Store:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. This is crucial to minimize freeze-thaw cycles which can degrade the compound.

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

    • For long-term storage, store the aliquots at -80°C. For short-term use (up to one month), store at -20°C.[4][6]

Mandatory Visualization

G Workflow for Solubilizing and Storing this compound cluster_preparation Preparation cluster_solubilization Solubilization cluster_storage Storage start Start: Receive this compound Powder equilibrate Equilibrate vial to room temperature start->equilibrate calculate Calculate required mass for desired concentration equilibrate->calculate weigh Weigh this compound powder calculate->weigh add_solvent Add anhydrous DMSO to the powder weigh->add_solvent dissolve Vortex / Sonicate until fully dissolved add_solvent->dissolve check_solubility Visually inspect for complete dissolution dissolve->check_solubility troubleshoot Troubleshoot: Gentle warming (<= 37°C) check_solubility->troubleshoot Incomplete aliquot Aliquot stock solution into single-use vials check_solubility->aliquot Complete troubleshoot->dissolve store_long Store at -80°C for long-term aliquot->store_long store_short Store at -20°C for short-term aliquot->store_short end End: Ready for experimental use store_long->end store_short->end

Caption: Workflow for the solubilization and storage of this compound inhibitor.

References

Application Notes and Protocols for Irak4-IN-19 in Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways.[1][2][3] It plays a pivotal role in the signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), making it an essential mediator of inflammatory responses.[4][5][6] Dysregulation of IRAK4 signaling is implicated in the pathogenesis of numerous autoimmune diseases and inflammatory conditions, positioning it as a prime therapeutic target.[4][7]

Irak4-IN-19 is a potent and selective small molecule inhibitor of IRAK4. These application notes provide detailed protocols for utilizing this compound in key immunology research applications, including in vitro cell-based assays and in vivo models of inflammation. The accompanying data and visualizations are intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of IRAK4 inhibition.

Mechanism of Action

IRAK4 is a key component of the Myddosome, a signaling complex that forms upon the activation of TLRs and IL-1Rs by their respective ligands (e.g., lipopolysaccharide [LPS] for TLR4, IL-1β for IL-1R1).[4][7] Within the Myddosome, IRAK4 is activated and subsequently phosphorylates IRAK1, initiating a downstream signaling cascade.[8] This cascade leads to the activation of transcription factors such as NF-κB and AP-1, which in turn drive the expression of pro-inflammatory cytokines and chemokines, including IL-6, IL-23, and TNF-α.[1][9][10] this compound exerts its inhibitory effect by binding to the ATP-binding site of IRAK4, thereby preventing its kinase activity and blocking the downstream inflammatory signaling.[6][11]

Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the MyD88-dependent signaling pathway, which is inhibited by this compound.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Irak4_IN_19 This compound Irak4_IN_19->IRAK4 Inhibition TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPK_cascade MAPK Cascade TAK1->MAPK_cascade NFkB NF-κB IKK_complex->NFkB Activation AP1 AP-1 MAPK_cascade->AP1 Activation Cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, IL-23, TNF-α) NFkB->Cytokines Transcription AP1->Cytokines Transcription

MyD88-dependent signaling pathway initiated by TLR/IL-1R activation and inhibited by this compound.

Quantitative Data

The inhibitory activity of this compound has been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
IRAK4 IC₅₀4.3 nMBiochemical Assay[10][12]
LPS-induced IL-23 IC₅₀0.23 µMTHP-1 cells[10][12]
LPS-induced IL-23 IC₅₀0.22 µMDendritic cells[10][12]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenReadoutEfficacyReference
IL-1β Induced IL-6 Mouse Model5, 15, 45, 75 mg/kg (single dose)Serum IL-6 levels9%, 16%, 37%, 64% inhibition respectively[10]
Collagen-Induced Arthritis (CIA) Rat Model30 mg/kg (twice daily for 21 days)Arthritis DevelopmentComplete stoppage of arthritis development[10][12]

Experimental Protocols

In Vitro Application: Inhibition of LPS-Induced IL-23 Production in THP-1 Cells

This protocol describes a cell-based assay to evaluate the potency of this compound in inhibiting the production of the pro-inflammatory cytokine IL-23 from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.

Experimental Workflow:

in_vitro_workflow A 1. Differentiate THP-1 cells with PMA (Phorbol 12-myristate 13-acetate) B 2. Pre-treat cells with This compound or Vehicle A->B C 3. Stimulate cells with LPS B->C D 4. Incubate for 18-24 hours C->D E 5. Collect supernatant D->E F 6. Measure IL-23 levels by ELISA E->F

Workflow for in vitro evaluation of this compound on LPS-induced IL-23 production.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • DMSO (vehicle control)

  • Human IL-23 ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in complete RPMI-1640 medium.

    • Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well.

    • Differentiate the cells into a macrophage-like phenotype by adding PMA to a final concentration of 100 ng/mL.[13]

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • After differentiation, gently wash the adherent cells with sterile PBS.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.5%.

    • Add the diluted this compound or vehicle (DMSO) to the appropriate wells.

    • Pre-incubate the cells with the inhibitor for 1 hour at 37°C.

  • LPS Stimulation:

    • Prepare a stock solution of LPS in sterile PBS.

    • Add LPS to the wells to a final concentration of 1 µg/mL.[14]

    • Include wells with unstimulated cells (vehicle only) as a negative control.

  • Incubation and Supernatant Collection:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[15]

    • After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant for cytokine analysis.

  • IL-23 Measurement:

    • Quantify the concentration of IL-23 in the culture supernatants using a human IL-23 ELISA kit according to the manufacturer's instructions.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of IL-23 based on a standard curve.

    • Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

In Vivo Application: Rat Collagen-Induced Arthritis (CIA) Model

This protocol describes the use of the rat collagen-induced arthritis (CIA) model to evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

Experimental Workflow:

in_vivo_workflow A 1. Primary Immunization (Day 0) with Type II Collagen in CFA B 2. Booster Immunization (Day 7) with Type II Collagen in IFA A->B C 3. Onset of Arthritis (Day 10-12) Randomize animals into groups B->C D 4. Daily Treatment with This compound or Vehicle C->D E 5. Monitor Clinical Score and Paw Swelling D->E F 6. Terminal Bleed and Histopathological Analysis E->F

Workflow for in vivo evaluation of this compound in the rat collagen-induced arthritis model.

Materials:

  • Female Lewis rats (7-8 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Calipers for paw thickness measurement

  • Anesthesia

  • Materials for blood collection and tissue processing

Protocol:

  • Induction of Arthritis:

    • On day 0, immunize rats intradermally at the base of the tail with 100 µL of an emulsion containing 100 µg of bovine type II collagen in CFA.[16][17]

    • On day 7, administer a booster immunization with 100 µL of an emulsion containing 100 µg of bovine type II collagen in IFA.[16]

  • Treatment:

    • Monitor the rats daily for the onset of arthritis, which typically occurs between days 10 and 12.

    • Once clinical signs of arthritis are evident, randomize the animals into treatment groups (e.g., vehicle control, this compound at 30 mg/kg).

    • Administer this compound or vehicle orally twice daily for 21 days.[10][12]

  • Assessment of Arthritis:

    • Measure paw volume or thickness daily using a plethysmometer or calipers.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal swelling and joint deformity). The maximum score per animal is 16.[17]

  • Terminal Procedures:

    • At the end of the treatment period, anesthetize the animals and collect blood via cardiac puncture for serum cytokine analysis (e.g., IL-6, TNF-α).

    • Euthanize the animals and collect the hind paws for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.

Conclusion

This compound is a valuable research tool for investigating the role of IRAK4 in immune-mediated diseases. The protocols and data presented in these application notes provide a framework for researchers to explore the therapeutic potential of IRAK4 inhibition in various immunological contexts. The detailed methodologies for in vitro and in vivo studies, coupled with the visualization of the underlying signaling pathway and experimental workflows, will aid in the design and interpretation of experiments aimed at developing novel anti-inflammatory therapies.

References

Application Notes and Protocols: Measuring the Inhibitory Effect of Irak4-IN-19 on IRAK4 Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in innate immune signaling.[1][2] It operates downstream of Toll-like receptors (TLRs) and IL-1 family receptors (IL-1R), making it an attractive therapeutic target for a variety of inflammatory and autoimmune diseases.[1][2][3] Upon receptor activation, IRAK4 is recruited by the adaptor protein MyD88, leading to the formation of the "Myddosome" complex.[1][4] Within this complex, IRAK4 autophosphorylates and then phosphorylates other substrates like IRAK1, initiating a signaling cascade that activates transcription factors such as NF-κB and AP-1, ultimately driving the production of pro-inflammatory cytokines.[1][2][5]

Irak4-IN-19 is a potent small-molecule inhibitor of IRAK4 kinase activity.[6] These application notes provide detailed protocols for quantifying the inhibitory effects of this compound using both biochemical and cell-based assays, designed for researchers in immunology and drug development.

IRAK4 Signaling Pathway

The IRAK4 signaling cascade is a key component of the innate immune response. Ligand binding to TLRs (except TLR3) or IL-1Rs triggers the recruitment of the MyD88 adaptor protein.[7] IRAK4 is then recruited to MyD88, where it dimerizes and autophosphorylates.[4] Activated IRAK4 phosphorylates IRAK1, leading to the recruitment of TRAF6, an E3 ubiquitin ligase.[2][4] This complex then activates downstream pathways, including MAPKs and the IKK complex, resulting in the activation of NF-κB and subsequent transcription of inflammatory genes.[8] this compound exerts its effect by directly inhibiting the kinase activity of IRAK4, thereby blocking this entire downstream cascade.[9]

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR / IL-1R TLR / IL-1R MyD88 MyD88 TLR / IL-1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation NF-kB / MAPK NF-κB / MAPK Activation TRAF6->NF-kB / MAPK Cytokines Pro-inflammatory Cytokine Production (IL-6, TNF-α, etc.) NF-kB / MAPK->Cytokines Gene Transcription Irak4_IN_19 This compound Irak4_IN_19->IRAK4 Inhibition

Caption: IRAK4 signaling pathway and the inhibitory action of this compound.

Data Presentation: Inhibitory Activity of IRAK4 Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Below is a summary of reported IC50 values for this compound and other common IRAK4 inhibitors.

InhibitorAssay TypeTarget / Cell LinePotency (IC50)Reference
This compound BiochemicalRecombinant IRAK44.3 nM[6]
This compound CellularTHP-1 / Dendritic Cells (LPS-induced IL-23)220 - 230 nM[6]
Zabedosertib (BAY 1834845)BiochemicalRecombinant IRAK43.55 nM
Emavusertib (CA-4948)BiochemicalRecombinant IRAK430 nM[10]
PF-06650833BiochemicalRecombinant IRAK40.52 nM
IRAK-1/4 Inhibitor IBiochemicalRecombinant IRAK40.3 µM[11]

Application Note 1: Biochemical Assay for IRAK4 Kinase Activity

Objective: To determine the in vitro potency (IC50) of this compound against purified, recombinant human IRAK4 kinase.

Principle: This protocol describes a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[12][13] The kinase reaction is performed in the presence of varying concentrations of the inhibitor. After the reaction, the remaining ATP is depleted, and the ADP generated is converted back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a light signal that is directly proportional to IRAK4 activity.[12] The inhibitor's potency is determined by measuring the reduction in the luminescent signal.

Biochemical_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis A Prepare Reagents: Kinase Buffer, IRAK4 Enzyme, Substrate, ATP C Add Diluted this compound and IRAK4 Enzyme to Plate A->C B Prepare Serial Dilution of this compound in DMSO B->C D Incubate Briefly (Pre-incubation) C->D E Initiate Reaction by Adding Substrate/ATP Mix D->E F Incubate at 30°C (e.g., 60 min) E->F G Stop Reaction & Measure Signal (e.g., Add ADP-Glo™ Reagents) F->G H Read Luminescence G->H I Data Analysis: Plot % Inhibition vs. [Inhibitor] and Calculate IC50 H->I

Caption: Workflow for a biochemical IRAK4 kinase inhibition assay.

Experimental Protocol

Materials:

  • Recombinant Human IRAK4 Enzyme

  • Kinase Substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[12]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.[10] Also prepare a DMSO-only control (vehicle control).

  • Assay Plate Setup: Add a small volume (e.g., 1-2.5 µL) of the diluted compound or DMSO to the wells of the assay plate.[10] Include wells for "no enzyme" (negative control) and "no inhibitor" (positive control).

  • Enzyme Addition: Prepare a solution of IRAK4 enzyme in kinase buffer. Add the enzyme solution to each well, except for the "no enzyme" negative controls.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a master mix of the kinase substrate (e.g., MBP) and ATP in kinase buffer. The final ATP concentration should ideally be close to the Km value for IRAK4.[10] Add this mix to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[10][12] The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent as per the manufacturer's protocol. This reagent depletes the remaining ATP.[12] Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal.[12] Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from "no enzyme" wells) from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and the background (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[10]

Application Note 2: Cell-Based Assay for IRAK4 Inhibition

Objective: To determine the cellular potency (IC50) of this compound by measuring its effect on TLR-agonist-induced cytokine production in an immune cell line.

Principle: This assay quantifies the ability of this compound to block the IRAK4 signaling pathway in a physiologically relevant context.[1] Human monocytic cell lines like THP-1, or primary cells like PBMCs, are stimulated with a TLR ligand such as Lipopolysaccharide (LPS).[6] This activates the IRAK4 pathway, leading to the production and secretion of pro-inflammatory cytokines like IL-6, TNF-α, or IL-23.[6] Cells are pre-treated with varying concentrations of this compound before stimulation. The amount of cytokine secreted into the cell culture supernatant is then measured (e.g., by ELISA), and the reduction in cytokine levels reflects the inhibitory activity of the compound in a cellular environment.

Cellular_Workflow cluster_prep Cell & Compound Prep cluster_treatment Treatment & Stimulation cluster_readout Detection & Analysis A Culture & Seed Cells (e.g., THP-1 monocytes) in a 96-well plate C Pre-treat cells with diluted this compound A->C B Prepare Serial Dilution of this compound B->C D Incubate (e.g., 1 hour) C->D E Stimulate cells with TLR Ligand (e.g., LPS) D->E F Incubate (e.g., 18-24 hours) E->F G Collect Supernatant F->G H Measure Cytokine Levels (e.g., IL-6 via ELISA) G->H I Data Analysis: Plot % Inhibition vs. [Inhibitor] and Calculate IC50 H->I

Caption: Workflow for a cell-based IRAK4 inhibition assay.

Experimental Protocol

Materials:

  • THP-1 human monocytic cell line (or human PBMCs)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well cell culture plates

  • Cytokine measurement kit (e.g., Human IL-6 ELISA Kit)

  • Plate reader for ELISA

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of approximately 1-2 x 10^5 cells per well. If using THP-1 monocytes, differentiate them into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the assay, followed by a rest period in fresh media.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

  • Inhibitor Treatment: Add the diluted this compound solutions to the appropriate wells. Include vehicle-only (DMSO) controls. Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • Cell Stimulation: Prepare a solution of LPS in cell culture medium and add it to all wells except for the unstimulated (negative) control wells. A final LPS concentration of 10-100 ng/mL is commonly used.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator. This allows for cytokine production and secretion into the supernatant.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell layer.

  • Cytokine Measurement: Quantify the concentration of the target cytokine (e.g., IL-6) in the collected supernatants using an ELISA kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Generate a standard curve from the ELISA standards.

    • Calculate the cytokine concentration for each sample.

    • Determine the percent inhibition of cytokine production for each this compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the cellular IC50 value.

References

Application Notes and Protocols for Dose-Response Analysis of Irak4-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune signaling pathways.[1] As a key upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades, IRAK4 is a compelling therapeutic target for a variety of inflammatory and autoimmune diseases, as well as certain cancers.[1][2][3] Irak4-IN-19 is a potent inhibitor of IRAK4 with significant potential for investigating the therapeutic benefits of IRAK4 inhibition.[4]

These application notes provide detailed protocols for performing a dose-response curve for this compound in both biochemical and cellular assays to determine its potency and efficacy.

IRAK4 Signaling Pathway

IRAK4 is a central component of the Myddosome signaling complex. Upon activation of TLRs or IL-1Rs by their respective ligands, the adaptor protein Myeloid differentiation primary response 88 (MyD88) is recruited. MyD88, in turn, recruits IRAK4, initiating the formation of the Myddosome. Within this complex, IRAK4 undergoes autophosphorylation and subsequently phosphorylates other IRAK family members, primarily IRAK1 and IRAK2. This phosphorylation cascade triggers downstream signaling through TRAF6, leading to the activation of key transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines.[1]

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation NFkB_AP1 NF-κB / AP-1 TRAF6->NFkB_AP1 Activation Cytokines Pro-inflammatory Cytokines NFkB_AP1->Cytokines Transcription Irak4_IN_19 This compound Irak4_IN_19->IRAK4 Inhibition

Caption: The IRAK4 signaling pathway, a key component of the innate immune response.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity in different assay formats.

Biochemical Assay IC50 (nM)
IRAK4 Kinase Inhibition4.3[4]
Cellular Assays Cell Line Stimulant Readout IC50 (µM)
IL-23 ProductionTHP-1LPSIL-230.23[4]
IL-23 ProductionDendritic Cells (DC)LPSIL-230.22[4]
In Vivo Efficacy Animal Model Treatment Result
Acute Mouse Model5, 15, 45, 75 mg/kgIL-1β induced IL-6 expression9%, 16%, 37%, 64% inhibition respectively[4]
Rat Arthritis Model30 mg/kg (twice daily for 21 days)Arthritis DevelopmentCompletely stopped arthritis development[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Biochemical IRAK4 Kinase Inhibition Assay

This protocol outlines the determination of the IC50 value of this compound against purified IRAK4 enzyme.

Biochemical_Assay_Workflow A Prepare Serial Dilutions of this compound B Add IRAK4 Enzyme and Substrate A->B C Initiate Reaction with ATP B->C D Incubate C->D E Measure Kinase Activity (e.g., ADP-Glo) D->E F Data Analysis (IC50 Determination) E->F

Caption: Workflow for the biochemical IRAK4 kinase inhibition assay.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

  • This compound

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in kinase reaction buffer. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Preparation: Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a solution of IRAK4 enzyme and substrate in kinase reaction buffer. Add 5 µL of this solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Prepare a solution of ATP in kinase reaction buffer. Add 2.5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for IRAK4.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.

Protocol 2: Cellular Assay for Inhibition of LPS-Induced Cytokine Production

This protocol describes how to measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines in a human monocytic cell line (THP-1).

Cellular_Assay_Workflow A Plate THP-1 Cells B Pre-treat with This compound A->B C Stimulate with LPS B->C D Incubate C->D E Collect Supernatant D->E F Measure Cytokine Levels (e.g., ELISA) E->F G Data Analysis (IC50 Determination) F->G

Caption: Workflow for the cellular assay measuring inhibition of cytokine production.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Human IL-23 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation (Optional):

    • Culture THP-1 cells in complete RPMI medium.

    • For differentiation into macrophage-like cells, treat THP-1 cells with PMA (e.g., 100 ng/mL) for 48 hours. After differentiation, replace the medium with fresh complete RPMI and allow the cells to rest for 24 hours.

  • Cell Plating: Seed the THP-1 cells (or differentiated THP-1 cells) into a 96-well plate at a density of 1 x 10^5 cells/well.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to stimulate cytokine production. Include a vehicle-treated, unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.

  • Cytokine Measurement: Measure the concentration of IL-23 in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background cytokine levels from the unstimulated control wells.

    • Normalize the data to the LPS-stimulated, vehicle-treated control (100% production).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for characterizing the dose-response relationship of this compound. By utilizing both biochemical and cellular assays, researchers can obtain a thorough understanding of the inhibitor's potency and its effects in a physiologically relevant context. This information is critical for the advancement of IRAK4 inhibitors as potential therapeutics for a range of inflammatory and autoimmune diseases.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Irak4-IN-19 Insolubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with the IRAK4 inhibitor, Irak4-IN-19. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent small molecule inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the innate immune signaling pathway.[1] Like many kinase inhibitors, this compound is a hydrophobic molecule, which often leads to poor solubility in aqueous solutions such as cell culture media and buffers. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound and other similar IRAK4 inhibitors is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2][3][4][5][6] DMSO is a powerful organic solvent capable of dissolving a wide range of hydrophobic compounds.

Q3: I observed a precipitate after adding my this compound DMSO stock solution to my aqueous experimental medium. What is the likely cause?

A3: This phenomenon, often referred to as "crashing out," is common when a concentrated organic stock solution of a hydrophobic compound is diluted into an aqueous medium.[6] The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment, leading to precipitation. The low aqueous solubility of this class of compounds is a known issue.[6]

Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?

A4: To avoid solvent-induced cellular toxicity and off-target effects, the final concentration of DMSO in your experimental setup should be kept as low as possible, typically below 0.5% (v/v).[6] It is crucial to include a vehicle control (medium with the same final DMSO concentration without the inhibitor) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide

Issue: Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer or media.
  • Possible Cause 1: Concentration exceeds aqueous solubility.

    • Solution: Perform serial dilutions. Instead of a single large dilution, create intermediate dilutions of your DMSO stock in 100% DMSO first. Then, add the final, lower concentration DMSO stock to your aqueous medium with vigorous mixing. This gradual dilution can help keep the compound in solution.[6]

  • Possible Cause 2: Localized high concentration during addition.

    • Solution: Add the DMSO stock to the aqueous solution dropwise while vortexing or stirring. Never add the aqueous solution to the DMSO stock. Rapid and thorough mixing is essential to disperse the compound quickly.

  • Possible Cause 3: Low quality or hydrated DMSO.

    • Solution: Use fresh, anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which will reduce its effectiveness in dissolving hydrophobic compounds.[3]

Issue: Stock solution in DMSO appears cloudy or contains visible particles.
  • Possible Cause 1: The concentration is above the solubility limit in DMSO.

    • Solution: Check the manufacturer's datasheet for the solubility of this compound in DMSO. If you are attempting to make a stock solution at a concentration higher than specified, it may not fully dissolve.

  • Possible Cause 2: Insufficient dissolution time or energy.

    • Solution: Gentle warming of the solution to 37°C in a water bath and/or brief sonication can aid in dissolving the compound.[4] However, be cautious with heat as it can potentially degrade the compound.

Issue: Previously clear DMSO stock solution shows precipitation after storage.
  • Possible Cause: Compound precipitation during freeze-thaw cycles.

    • Solution: Aliquot your stock solution into single-use volumes before freezing. This will minimize the number of freeze-thaw cycles and help maintain the integrity of the solution. Store aliquots at -20°C or -80°C for long-term stability.

Quantitative Solubility Data for IRAK4 Inhibitors

Inhibitor NameSolventSolubility (mg/mL)Solubility (mM)
IRAK-4 protein kinase inhibitor 2DMSO56198.4
IRAK4-IN-1DMSO411.85
IRAK4-IN-1Ethanol1
IRAK4-IN-4DMSO68199.78
IRAK4-IN-4Ethanol68
IRAK4-IN-8DMSO2045.26
Irak4-IN-20DMSO125277.50

Note: The data above is for reference purposes for similar compounds. It is always recommended to perform your own solubility tests for this compound under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of an IRAK4 Inhibitor in DMSO
  • Calculate the required mass: Based on the molecular weight (MW) of this compound, calculate the mass needed to prepare your desired volume of a 10 mM stock solution.

  • Weigh the compound: Carefully weigh the calculated amount of the powdered inhibitor in a suitable vial.

  • Add DMSO: Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Dissolve the compound: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you can use gentle warming (37°C water bath for 5-10 minutes) or sonication (5-10 minutes in a water bath sonicator) to aid dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of a Final Working Solution in Aqueous Medium
  • Prepare Intermediate Dilutions: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in 100% DMSO.

  • Prepare the Final Aqueous Solution: Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Dilute to Final Concentration: While vortexing or stirring the aqueous medium, add the required volume of the appropriate DMSO intermediate stock solution to achieve your final desired concentration. It is critical to add the DMSO stock to the aqueous medium and not the other way around.

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is below 0.5% and is consistent across all experimental conditions, including your vehicle control.

Visualizations

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation AP1 AP-1 MAPK->AP1 Activation Irak4_IN_19 This compound Irak4_IN_19->IRAK4 Inhibition Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes AP1->Inflammatory_Genes

Caption: IRAK4 signaling pathway and the inhibitory action of this compound.

Caption: Logical workflow for troubleshooting this compound insolubility.

References

Technical Support Center: Optimizing IRAK4-IN-19 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of IRAK4-IN-19 for various cell-based assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that plays a key role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). By binding to the ATP-binding site of IRAK4, this compound blocks its kinase activity, thereby preventing the phosphorylation of downstream targets like IRAK1. This ultimately inhibits the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.

Q2: What is the difference between the biochemical IC50 and the cellular EC50 of this compound?

A2: The biochemical IC50 is the concentration of an inhibitor required to reduce the activity of an isolated enzyme by 50% in a cell-free system. For this compound, the biochemical IC50 is approximately 4.3 nM.[1] The cellular EC50 (or IC50 in a cellular context) is the concentration required to achieve a 50% effect in a whole-cell assay, such as the inhibition of cytokine production. This value is typically higher than the biochemical IC50 due to factors like cell membrane permeability, potential for efflux by cellular pumps, and intracellular ATP concentrations. For example, this compound inhibits LPS-induced IL-23 production in THP-1 and dendritic cells with IC50 values of 0.23 µM and 0.22 µM, respectively.[1]

Q3: What is a good starting concentration range for this compound in a new cell-based assay?

A3: A good starting point for a dose-response experiment with this compound is to test a wide range of concentrations, typically spanning several orders of magnitude around the expected cellular EC50. Based on available data, a range of 10 nM to 10 µM is a reasonable starting point for most cell lines. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.

Q4: How should I prepare and store this compound stock solutions?

A4: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium immediately before use. Ensure the final DMSO concentration in your cell culture is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (DMSO alone) in your experiments.

Data Presentation

Table 1: this compound Potency

Assay TypeTarget/Cell LineReadoutIC50/EC50
Biochemical AssayRecombinant IRAK4Kinase Activity4.3 nM[1]
Cellular AssayTHP-1 CellsLPS-induced IL-23 Production0.23 µM[1]
Cellular AssayDendritic CellsLPS-induced IL-23 Production0.22 µM[1]

Table 2: Recommended Concentration Ranges for Initial Experiments

Assay TypeTypical Starting Concentration Range
Inhibition of Cytokine Production (ELISA)10 nM - 10 µM
Inhibition of Downstream Signaling (Western Blot for p-IRAK1)100 nM - 5 µM
Cell Viability/Cytotoxicity Assay100 nM - 25 µM

Mandatory Visualizations

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88_adaptor MyD88 TLR_IL1R->MyD88_adaptor Ligand Binding IRAK4 IRAK4 MyD88_adaptor->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocation IRAK4_IN_19 This compound IRAK4_IN_19->IRAK4 Inhibition

Caption: IRAK4 Signaling Pathway and Mechanism of this compound Inhibition.

Experimental_Workflow start Start cell_seeding Seed Cells in a Multi-well Plate start->cell_seeding inhibitor_prep Prepare Serial Dilutions of this compound cell_seeding->inhibitor_prep pre_incubation Pre-incubate Cells with This compound (1-2 hours) inhibitor_prep->pre_incubation stimulation Stimulate Cells with TLR/IL-1R Ligand (e.g., LPS) pre_incubation->stimulation incubation Incubate for a Defined Period (e.g., 6-24 hours) stimulation->incubation readout Perform Readout Assay (e.g., ELISA, Western Blot) incubation->readout data_analysis Analyze Data and Determine EC50 readout->data_analysis end End data_analysis->end Troubleshooting_Guide start Issue: No or Weak Inhibition Observed check_concentration Is the concentration range appropriate? start->check_concentration check_incubation Is the pre-incubation time sufficient? check_concentration->check_incubation Yes increase_concentration Solution: Increase concentration range. Perform a wider dose-response. check_concentration->increase_concentration No check_stimulation Is the stimulus potent enough? check_incubation->check_stimulation Yes increase_incubation Solution: Increase pre-incubation time (e.g., 2-4 hours). check_incubation->increase_incubation No check_viability Is there evidence of cytotoxicity? check_stimulation->check_viability Yes optimize_stimulus Solution: Titrate the stimulus to find an optimal concentration. check_stimulation->optimize_stimulus No check_reagents Are the inhibitor and reagents fresh? check_viability->check_reagents No perform_viability_assay Solution: Perform a cell viability assay (e.g., MTT, CellTiter-Glo). check_viability->perform_viability_assay Yes use_fresh_reagents Solution: Use fresh aliquots of inhibitor and prepare fresh reagents. check_reagents->use_fresh_reagents No

References

Technical Support Center: Troubleshooting IRAK4 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the experimental validation of IRAK4 inhibitors, specifically focusing on scenarios where IRAK4-IN-19 does not exhibit the expected inhibitory effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for IRAK4 inhibitors like this compound?

IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) is a critical serine/threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[1][2] Small molecule inhibitors, such as this compound, typically function by binding to the ATP-binding site of the IRAK4 kinase domain.[1][2] This action blocks the catalytic activity of IRAK4, preventing the phosphorylation of its downstream substrates, most notably IRAK1.[1][3] The ultimate effect is the suppression of downstream signaling cascades, including the activation of NF-κB and MAPK pathways, which reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][2][4]

Q2: What are the dual functions of IRAK4, and how might this impact inhibition studies?

IRAK4 has two distinct functions:

  • Kinase Function: This is the enzymatic activity where it phosphorylates downstream targets like IRAK1 to propagate signaling.[1] Kinase inhibitors like this compound are designed to block this function directly.[1]

  • Scaffolding Function: IRAK4 also serves as a structural platform for the assembly of the Myddosome complex, which includes the adaptor protein MyD88 and other IRAK family members.[1][5] This assembly is crucial for bringing signaling components together. It's important to note that inhibiting only the kinase activity may not completely halt signaling, as the scaffolding function can sometimes permit partial pathway activation.[1]

Q3: What are the typical sources of variability in cellular assays for IRAK4 inhibition?

High variability can obscure the true effect of an inhibitor. Common sources include:

  • Cell Culture Conditions: Cell activation during isolation or plating, mycoplasma or endotoxin (B1171834) contamination, and variability between lots of fetal bovine serum (FBS) can all contribute to inconsistent results.[1]

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.[1]

  • Cell Health: The observed inhibition might be due to cytotoxicity at higher compound concentrations rather than specific target inhibition. It is crucial to perform cell viability assays in parallel.[1]

IRAK4 Signaling Pathway

The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB P Cytokines Pro-inflammatory Cytokine Genes MAPK->Cytokines p_NFkB p-NF-κB p_NFkB->Cytokines p_NFkB->Cytokines IRAK4_IN_19 This compound IRAK4_IN_19->IRAK4

Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.

Troubleshooting Guide: this compound Inactivity

This guide is designed to help you identify the potential causes for a lack of expected inhibition from this compound in your experiments.

Problem 1: No Inhibition Observed in In-Vitro Kinase Assay

An in-vitro kinase assay directly measures the ability of an inhibitor to block the enzymatic activity of purified IRAK4.

Troubleshooting Steps & Expected vs. Observed Results

Parameter Potential Issue Troubleshooting Action Expected Result Observed (Problematic) Result
Compound Integrity This compound degradationUse a fresh aliquot or prepare a new stock solution. Verify concentration and purity.Concentration-dependent inhibition of IRAK4 activity.No inhibition at any concentration.
Enzyme Activity Inactive IRAK4 enzymeTest enzyme activity with a known potent inhibitor (e.g., Staurosporine). Use a new batch of enzyme if necessary.High kinase activity in the absence of inhibitor; strong inhibition with control.Low or no kinase activity even without inhibitor.
Assay Components Suboptimal ATP or substrate concentrationOptimize ATP and substrate (e.g., MBP) concentrations around their Km values.Robust signal window for inhibition.High background or low signal-to-noise ratio.
Assay Buffer Incorrect buffer compositionEnsure buffer contains necessary components like MgCl2, DTT, and BSA at the correct pH.[6]Consistent assay performance.Assay variability or failure.
Detection Method Issue with detection reagentsValidate detection reagents (e.g., ADP-Glo™, Transcreener® ADP², LanthaScreen™) as per manufacturer's instructions.[6][7][8]Strong correlation between signal and ADP production/tracer displacement.No signal or high background across all wells.
Problem 2: No Inhibition in Cellular Assays (e.g., Cytokine Release, Western Blot)

Cellular assays assess the inhibitor's effect in a more complex biological environment.

Troubleshooting Steps & Expected vs. Observed Results

Parameter Potential Issue Troubleshooting Action Expected Result Observed (Problematic) Result
Compound Permeability This compound not entering cellsUse a different cell line or perform a cellular target engagement assay like CETSA.Target engagement confirmed by thermal stabilization of IRAK4.No thermal shift observed for IRAK4.
Cellular Stimulation Inadequate or excessive stimulationTitrate the stimulus (e.g., LPS, IL-1β) to find a concentration that gives a strong but sub-maximal response.[1]Clear window to observe inhibition of cytokine release or IRAK1 phosphorylation.No response to stimulus or maximal response that is difficult to inhibit.
Assay Timing Incorrect timing for pre-incubation or stimulationOptimize the pre-incubation time with this compound (e.g., 1-2 hours) and the stimulation time (e.g., 15-30 min for phosphorylation, hours for cytokine release).[3]Maximum inhibition at optimal time points.No inhibition regardless of timing.
Cell Line Characteristics Low IRAK4 expression or pathway inactivityConfirm IRAK4 expression in your cell line via Western blot or qPCR. Use a cell line known to have an active TLR/IL-1R pathway (e.g., THP-1 monocytes).Detectable IRAK4 protein and a robust response to stimulation.No detectable IRAK4 or no downstream signaling upon stimulation.
Off-Target Effects/Scaffold Function Inhibition of kinase activity is insufficient to block the downstream readout due to IRAK4's scaffolding role.[1][5]Measure a more proximal readout, such as phosphorylation of IRAK1, rather than a distal one like cytokine release.[9]Inhibition of IRAK1 phosphorylation.No change in cytokine levels despite potential kinase inhibition.

Experimental Workflow & Troubleshooting Logic

This diagram outlines a general workflow for testing an IRAK4 inhibitor and a logical approach to troubleshooting unexpected results.

Troubleshooting_Workflow start Start: Test this compound invitro_assay In-Vitro Kinase Assay start->invitro_assay inhibition_ok Inhibition Observed invitro_assay->inhibition_ok Yes no_inhibition No Inhibition invitro_assay->no_inhibition No cellular_assay Cellular Assay (e.g., p-IRAK1 WB, Cytokine ELISA) no_inhibition2 No Inhibition cellular_assay->no_inhibition2 No check_compound Check Compound Integrity & Assay Components check_compound->invitro_assay Re-test check_cell_system Check Cell System (Stimulation, Viability, IRAK4 Expression) cetsa Perform CETSA for Target Engagement check_cell_system->cetsa If cell system is OK no_engagement No Target Engagement cetsa->no_engagement No engagement_ok Target Engagement Confirmed cetsa->engagement_ok Yes inhibition_ok->cellular_assay no_inhibition->check_compound no_inhibition2->check_cell_system proximal_readout Assess Proximal Readout (p-IRAK1) engagement_ok->proximal_readout

Caption: Troubleshooting workflow for poor IRAK4 inhibition.

Key Experimental Protocols

Protocol 1: In-Vitro IRAK4 Kinase Assay (ADP-Glo™ Format)

This protocol measures IRAK4 activity by quantifying the amount of ADP produced.[6]

  • Reagent Preparation:

    • Prepare Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT.[6]

    • Dilute IRAK4 enzyme, substrate (e.g., Myelin Basic Protein, MBP), and ATP in Kinase Buffer.

    • Prepare serial dilutions of this compound and a vehicle control (e.g., DMSO).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of inhibitor or vehicle.

    • Add 2 µl of enzyme solution.

    • Add 2 µl of substrate/ATP mix to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Read luminescence on a plate reader.

Protocol 2: Western Blot for Phospho-IRAK1 in THP-1 Cells

This protocol assesses IRAK4 activity in cells by measuring the phosphorylation of its direct substrate, IRAK1.[3]

  • Cell Culture and Treatment:

    • Seed THP-1 cells in a 6-well plate and differentiate with PMA (50-100 ng/mL) for 24-48 hours. Rest cells for 24 hours in fresh, PMA-free medium.[1]

    • Pre-treat cells with desired concentrations of this compound or vehicle for 1-2 hours.

    • Stimulate cells with LPS (100 ng/mL) for 15-30 minutes.

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.[3]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour. Note: Avoid using milk for blocking with phospho-specific antibodies.[3]

    • Incubate with primary antibodies (e.g., anti-p-IRAK1 and a loading control like GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect signal using an ECL substrate. Quantify band intensities using densitometry.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct binding of this compound to IRAK4 in intact cells.[10][11]

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with this compound or vehicle control for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[10]

  • Lysis and Fractionation:

    • Lyse cells via freeze-thaw cycles.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).[10]

  • Detection:

    • Collect the supernatant and quantify the amount of soluble IRAK4 at each temperature point using Western blotting or ELISA.

    • Ligand binding is indicated by an increase in the thermal stability of IRAK4 (a shift in the melting curve to higher temperatures) in the inhibitor-treated samples compared to the vehicle control.

References

improving the stability of Irak4-IN-19 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IRAK4-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges related to the stability of this potent IRAK4 inhibitor in solution.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter when working with this compound solutions.

IssuePotential CauseRecommended Solution
Precipitation upon dilution in aqueous buffer or cell culture media The concentration of this compound exceeds its aqueous solubility.[1]- Lower the final concentration of this compound. - Perform a stepwise dilution: first, create an intermediate dilution in a small volume of serum-free media or PBS before adding it to the final volume of the complete media.[1] - Ensure the final DMSO concentration is as low as possible (ideally <0.5% in cell-based assays) to minimize its contribution to precipitation and cellular toxicity.[2]
Cloudiness or precipitate formation during incubation The compound may be unstable or coming out of solution over time due to interactions with media components or temperature fluctuations.[1][3]- Refresh the media with freshly prepared this compound solution at regular intervals for long-term experiments (e.g., every 24 hours).[3] - Empirically determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a kinetic solubility assessment (see Experimental Protocols).
Inconsistent experimental results or loss of activity - Degradation of this compound in the stock solution or working solution. - Partial precipitation of the compound, leading to a lower effective concentration.- Prepare fresh stock solutions regularly and store them properly in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4] - Before use, visually inspect the solution for any signs of precipitation. If observed, do not use the solution.[1] - Perform a stability assessment of this compound in your experimental buffer or media to understand its degradation profile (see Experimental Protocols).
Color change in the solution Chemical degradation or oxidation of the compound.- Discard the solution. - Prepare a fresh solution using high-purity, anhydrous DMSO. - Protect the solution from light by using amber vials or by wrapping the container in foil.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][5][6][7] Using DMSO that has absorbed moisture can reduce the solubility of the compound.[5][6][7]

Q2: How should I store the solid compound and stock solutions of this compound?

A2:

  • Solid Form: Store the lyophilized powder at -20°C for long-term storage.

  • Stock Solutions: Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM). Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -80°C for long-term stability (up to one year) or -20°C for shorter-term storage (up to one month).[5] Avoiding repeated freeze-thaw cycles is critical to maintaining the compound's integrity.[4]

Q3: What is the reported potency of this compound?

A3: this compound is a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) with a reported IC50 value of 4.3 nM.[8]

Q4: My experiment requires a long incubation time. How can I ensure the stability of this compound?

A4: For long-term experiments, it is advisable to refresh the cell culture medium with a freshly prepared solution of this compound at regular intervals (e.g., every 24 hours).[3] This will help to maintain a consistent effective concentration of the inhibitor. It is also recommended to perform a preliminary experiment to assess the stability of this compound in your specific cell culture medium over the desired time course.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound

This protocol provides a general method to determine the approximate kinetic solubility of this compound in an aqueous solution.[9]

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, cell culture medium)

  • 96-well plate

  • Plate reader (optional)

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% anhydrous DMSO to a concentration of 10 mM.

  • Create serial dilutions: Perform a serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilute into aqueous buffer: In a 96-well plate, add 2 µL of each DMSO dilution to 98 µL of your chosen aqueous buffer. This will result in a 1:50 dilution and a final DMSO concentration of 2%.

  • Incubate: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Observe for precipitation: Visually inspect each well for any signs of turbidity or precipitate. The highest concentration that remains clear is the approximate kinetic solubility.

  • (Optional) Quantify precipitation: Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify any precipitation.

Protocol 2: Chemical Stability Assessment of this compound by HPLC

This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time.[10]

Materials:

  • This compound solution in the desired buffer (e.g., cell culture medium)

  • Cold acetonitrile (B52724) or methanol (B129727) with an internal standard

  • HPLC system with a suitable column (e.g., C18)

  • Centrifuge

Procedure:

  • Prepare the initial sample (T=0):

    • Prepare a solution of this compound in your desired buffer at the final working concentration.

    • Immediately take an aliquot and add an equal volume of cold acetonitrile or methanol containing an internal standard to precipitate proteins and stop degradation.

    • Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis.

  • Incubate the solution: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2).

  • Collect time-point samples: At designated time points (e.g., 2, 8, 24, 48 hours), collect aliquots and process them as described in step 1.

  • Analyze by HPLC: Analyze the samples by HPLC. The percentage of this compound remaining at each time point is determined by comparing its peak area to that of the internal standard, relative to the T=0 sample.

Visualizations

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1 / IRAK2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs NF_kB NF-κB IKK_complex->NF_kB Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression MAPKs->Gene_Expression IRAK4_IN_19 This compound IRAK4_IN_19->IRAK4

Caption: Simplified IRAK4 signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start Precipitation or Instability Observed Check_Concentration Is the final concentration too high? Start->Check_Concentration Lower_Concentration Lower the final concentration. Check_Concentration->Lower_Concentration Yes Check_Dilution Was a stepwise dilution performed? Check_Concentration->Check_Dilution No End Problem Resolved Lower_Concentration->End Perform_Stepwise_Dilution Perform stepwise dilution. Check_Dilution->Perform_Stepwise_Dilution No Check_Storage How was the stock solution stored? Check_Dilution->Check_Storage Yes Perform_Stepwise_Dilution->End Prepare_Fresh_Stock Prepare fresh stock solution in anhydrous DMSO and aliquot. Check_Storage->Prepare_Fresh_Stock Improperly Refresh_Media For long incubations, refresh media periodically. Check_Storage->Refresh_Media Properly Prepare_Fresh_Stock->End Assess_Stability Consider performing a stability assessment. Refresh_Media->Assess_Stability

Caption: A troubleshooting workflow for addressing this compound stability issues.

References

addressing batch-to-batch variability of Irak4-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for IRAK4-IN-19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address potential challenges, including batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4][5] By binding to the ATP-binding site of IRAK4, this compound blocks its kinase activity. This inhibition prevents the downstream phosphorylation cascade, ultimately leading to reduced production of pro-inflammatory cytokines such as IL-6, IL-23, and TNF-α.[1][2][6]

Q2: I am observing inconsistent results between different batches of this compound. What could be the cause?

Batch-to-batch variability is a potential issue with research-grade small molecule inhibitors and can stem from several factors:

  • Purity and Impurities: The purity of the compound can vary between synthesis batches. The presence of impurities, even in small amounts, can potentially affect the biological activity.

  • Solubility and Formulation: Differences in the physical properties of the powder, such as crystallinity and particle size, can affect its solubility. Inconsistent dissolution can lead to variability in the effective concentration in your experiments.

  • Compound Stability: Improper storage or handling can lead to degradation of the compound. Ensure the inhibitor is stored as recommended, typically at -20°C or -80°C in a desiccated environment.[7][8]

Q3: My cellular assay IC50 for this compound is significantly higher than the reported biochemical IC50. Is this normal?

Yes, it is common to observe a rightward shift in potency (higher IC50) in cell-based assays compared to biochemical assays.[9][10] This discrepancy can be attributed to several factors:

  • Cell Permeability: The compound needs to cross the cell membrane to reach its intracellular target. Poor cell permeability will result in a lower effective intracellular concentration.[9]

  • Intracellular ATP Concentration: this compound is an ATP-competitive inhibitor. Biochemical assays are often performed at low ATP concentrations, whereas the intracellular environment has a much higher ATP concentration, leading to increased competition and a higher apparent IC50.[9]

  • Efflux Pumps: Cells can actively transport the inhibitor out via efflux pumps, reducing its intracellular accumulation.[9]

  • Protein Binding: The inhibitor can bind to other cellular proteins, reducing the free concentration available to inhibit IRAK4.[9]

Q4: How should I prepare and store this compound to ensure consistent results?

Proper handling and storage are critical for maintaining the integrity of this compound.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in a dry, high-quality solvent such as DMSO.[7][8]

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[7][11]

  • Storage: Store the solid compound and stock solutions at the recommended temperature, typically -20°C or -80°C, protected from light and moisture.[7][8][12]

  • Working Solutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store dilute aqueous solutions for extended periods.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results between experiments Batch-to-batch variability of this compound.Validate each new batch of the inhibitor using a standardized in-house assay before use in critical experiments.
Improper storage and handling.Review storage and handling procedures. Use fresh aliquots for each experiment.
Cell culture variability.Ensure consistent cell passage number, density, and health.
Lower than expected potency Compound degradation.Prepare a fresh stock solution from a new aliquot or a new batch of the compound.
Suboptimal assay conditions.Optimize stimulus concentration (e.g., LPS) and incubation times.
Cell permeability issues.Confirm that the chosen cell line is appropriate and consider using a different cell line if permeability is a known issue.
High background or off-target effects High inhibitor concentration.Perform a dose-response experiment to determine the optimal concentration range. Use the lowest effective concentration.[10]
Solvent toxicity.Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).[8][9] Include a vehicle-only control.
Compound aggregation.Visually inspect solutions for precipitation. Consider a brief sonication of the stock solution.

Data Presentation

Table 1: Reported Potency of this compound

Assay TypeSystemPotency (IC50)Reference
Biochemical AssayRecombinant IRAK44.3 nM[1][2]
Cellular AssayLPS-induced IL-23 in THP-1 cells0.23 µM[1][2]
Cellular AssayLPS-induced IL-23 in Dendritic Cells (DCs)0.22 µM[1][2]

Experimental Protocols

Protocol: Quality Control of a New Batch of this compound using a Cell-Based Assay

This protocol describes a method to validate the activity of a new batch of this compound by determining its IC50 for the inhibition of LPS-induced cytokine production in a human monocytic cell line (e.g., THP-1).

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound (new and previous, validated batch)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • ELISA kit for a relevant cytokine (e.g., IL-6 or TNF-α)

Methodology:

  • Cell Differentiation:

    • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI medium.

    • Add PMA to a final concentration of 100 ng/mL to differentiate the cells into macrophage-like cells.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • After incubation, gently aspirate the medium and wash the cells once with fresh, serum-free RPMI.

  • Inhibitor Treatment:

    • Prepare a serial dilution of the new batch of this compound and the reference batch in serum-free RPMI. It is recommended to test a wide concentration range (e.g., 1 nM to 10 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the inhibitor-treated wells.

    • Add the diluted inhibitor or vehicle to the appropriate wells and pre-incubate for 1 hour at 37°C.

  • Cell Stimulation:

    • Prepare a solution of LPS in serum-free RPMI at a concentration that induces a sub-maximal cytokine response (to be determined empirically, typically around 100 ng/mL).

    • Add the LPS solution to all wells except for the unstimulated control wells.

    • Incubate the plate for 6-24 hours at 37°C (the optimal time depends on the cytokine being measured).

  • Cytokine Measurement:

    • After incubation, carefully collect the cell culture supernatant.

    • Measure the concentration of the chosen cytokine (e.g., IL-6 or TNF-α) in the supernatant using an ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the LPS-stimulated, vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

    • Compare the IC50 of the new batch to the reference batch. A significant deviation may indicate a problem with the new batch.

Visualizations

IRAK4_Signaling_Pathway IRAK4 Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines MAPK->Cytokines IRAK4_IN_19 This compound IRAK4_IN_19->IRAK4 Inhibits

Caption: IRAK4 signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Troubleshooting Inconsistent Results with this compound Start Inconsistent Experimental Results Check_Compound Check Compound Integrity - New batch? - Proper storage? Start->Check_Compound New_Batch Validate New Batch (see Batch Validation Workflow) Check_Compound->New_Batch Yes Storage_Issue Review Storage & Handling - Aliquot stock - Avoid freeze-thaw Check_Compound->Storage_Issue No Check_Assay Review Assay Parameters - Cell health & passage - Reagent concentrations - Incubation times New_Batch->Check_Assay Storage_Issue->Check_Assay Assay_OK Assay Parameters Consistent? Check_Assay->Assay_OK Optimize_Assay Optimize Assay Conditions - Titrate stimulus - Check solvent effects Assay_OK->Optimize_Assay No Further_Investigation Further Investigation - Orthogonal assay - Different cell line Assay_OK->Further_Investigation Yes Optimize_Assay->Check_Assay Resolved Problem Resolved Further_Investigation->Resolved

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Batch_Validation_Workflow New Batch Validation Workflow for this compound Start Receive New Batch of this compound Prepare_Stock Prepare Fresh Stock Solution in DMSO Start->Prepare_Stock Run_QC_Assay Perform Standardized QC Assay (e.g., THP-1 cytokine inhibition) Prepare_Stock->Run_QC_Assay Compare_Results Compare IC50 to Reference Batch Run_QC_Assay->Compare_Results Accept_Batch Batch Accepted Proceed with Experiments Compare_Results->Accept_Batch Consistent Reject_Batch Batch Rejected Contact Supplier Compare_Results->Reject_Batch Significant Deviation Investigate Investigate Discrepancy - Check solubility - Purity analysis (if possible) Reject_Batch->Investigate

Caption: A step-by-step workflow for validating a new batch of this compound.

References

Technical Support Center: Overcoming Resistance to IRAK4-IN-19 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to the IRAK4 inhibitor, IRAK4-IN-19, in cell line models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), with a reported IC50 value of 4.3 nM in biochemical assays. IRAK4 is a critical serine/threonine kinase that plays a central role in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1] Upon activation of these pathways, IRAK4 is recruited to the Myddosome signaling complex, where it phosphorylates and activates IRAK1. This initiates a downstream signaling cascade leading to the activation of transcription factors such as NF-κB, which in turn drives the expression of pro-inflammatory cytokines. This compound presumably binds to the ATP-binding pocket of IRAK4, thereby inhibiting its kinase activity and blocking downstream inflammatory signaling.

Q2: My cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?

Resistance to IRAK4 inhibitors like this compound can arise from several mechanisms, primarily through the activation of bypass signaling pathways that allow cancer cells to survive despite the inhibition of IRAK4. The two most commonly observed mechanisms are:

  • Activation of the B-cell receptor (BCR) signaling pathway: In B-cell lymphomas, the activation of the BCR pathway, particularly through Bruton's tyrosine kinase (BTK), can provide a parallel survival signal, rendering the cells less dependent on the IRAK4 pathway.

  • Upregulation of anti-apoptotic proteins: Increased expression of anti-apoptotic proteins, most notably BCL2, can confer resistance by raising the threshold for apoptosis induction, thereby counteracting the pro-apoptotic effects of IRAK4 inhibition.

Q3: How can I determine if my cell line has developed resistance to this compound?

To confirm resistance, you can perform the following key experiments:

  • Determine the IC50 value: Conduct a cell viability assay (e.g., MTT or MTS assay) with a dose-response of this compound on your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant rightward shift in the IC50 curve and a higher IC50 value in the resistant line indicate decreased sensitivity.

  • Assess downstream signaling: Use Western blotting to check the phosphorylation status of key downstream targets of the IRAK4 pathway (e.g., phosphorylation of IκBα). In resistant cells, these pathways might remain inactive in the presence of this compound.

  • Investigate bypass pathways: Analyze the activation status of known resistance pathways. For B-cell lymphomas, this would involve checking for increased phosphorylation of BTK (p-BTK) or elevated expression of BCL2 via Western blot.

Q4: What strategies can be employed to overcome resistance to this compound?

Based on the identified resistance mechanisms, the following combination therapies have shown promise in preclinical models:

  • Combination with a BTK inhibitor: If you observe activation of the BCR-BTK pathway, co-treatment with a BTK inhibitor (e.g., ibrutinib) can synergistically induce cell death in resistant B-cell lymphoma cell lines.

  • Combination with a BCL2 inhibitor: If you detect upregulation of BCL2, combining this compound with a BCL2 inhibitor (e.g., venetoclax) can restore sensitivity by lowering the apoptotic threshold.

Troubleshooting Guides

Issue 1: Decreased sensitivity to this compound in a B-cell lymphoma cell line.
Potential Cause Troubleshooting Steps Expected Outcome
Activation of parallel BCR-BTK signaling pathway 1. Assess BTK activation: Perform a Western blot to determine the levels of phosphorylated BTK (p-BTK) in both sensitive and resistant cells. 2. Combination therapy: Treat the resistant cells with a combination of this compound and a BTK inhibitor (e.g., ibrutinib) over a range of concentrations.1. Increased p-BTK levels in resistant cells compared to sensitive cells. 2. Synergistic cell killing and a reduction in the IC50 of this compound in the presence of the BTK inhibitor.
Upregulation of the anti-apoptotic protein BCL2 1. Assess BCL2 expression: Perform a Western blot to compare the expression levels of BCL2 protein in sensitive and resistant cell lines. 2. Combination therapy: Treat the resistant cells with a combination of this compound and a BCL2 inhibitor (e.g., venetoclax).1. Elevated BCL2 protein levels in resistant cells. 2. Increased apoptosis and restored sensitivity to this compound.
Issue 2: High variability or inconsistent results in cell viability assays.
Potential Cause Troubleshooting Steps Expected Outcome
Inconsistent cell seeding 1. Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting. 2. Use a hemocytometer or automated cell counter for accurate cell counting. 3. Mix the cell suspension thoroughly before and during plating to ensure even distribution.Reduced well-to-well variability in absorbance/luminescence readings in control wells.
Edge effects in 96-well plates 1. Avoid using the outer wells of the 96-well plate for experimental samples. 2. Fill the peripheral wells with sterile PBS or cell culture medium to maintain humidity and reduce evaporation from the inner wells.More consistent results across the plate.
Compound precipitation 1. Visually inspect the culture medium for any precipitate after adding this compound. 2. Ensure the final solvent concentration (e.g., DMSO) is at a non-toxic level (typically <0.5%). 3. Prepare fresh dilutions of this compound for each experiment.Clear culture medium and more reliable dose-response curves.
Incorrect incubation time or drug concentration 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. 2. Use a broad range of this compound concentrations to ensure you capture the full dose-response curve.A clear sigmoidal dose-response curve allowing for accurate IC50 determination.

Quantitative Data Summary

InhibitorCell LineResistance MechanismIC50 (Sensitive)IC50 (Resistant)Reference
Emavusertib (B3028269) (CA-4948)Karpas1718 (MZL)Parental3.72 µM-[2]
Emavusertib (CA-4948)Karpas1718 derivativeAcquired resistance to PI3K/BTK inhibitors->20 µM[2]
Emavusertib (CA-4948)VL51 (MZL)Parental~21-38 µM-[2]
IRAK4 Inhibitor (unspecified)OCI-LY3 (DLBCL)MYD88 L265P300 nM - 10 µM-[3]
IRAK4 Inhibitor (unspecified)OCI-LY19 (DLBCL)Wild-type MYD88300 nM - 10 µM-[3]

Experimental Protocols

Cell Viability (MTS) Assay for IC50 Determination

This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • 96-well clear-bottom cell culture plates

  • Cell line of interest (sensitive and resistant)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. It is recommended to perform a 2-fold or 3-fold dilution series to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the metabolic activity of the cell line and should be optimized.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" background wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC50 value.

Western Blot for Phospho-BTK (p-BTK) and Total BTK

This protocol is to assess the activation of the BTK pathway.

Materials:

  • Sensitive and resistant cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-BTK (Tyr223) and anti-total BTK

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture sensitive and resistant cells to ~80% confluency.

    • Treat cells with this compound or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-BTK antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total BTK and a loading control (e.g., GAPDH or β-actin).

Western Blot for BCL2 Expression

This protocol is to assess the expression level of the anti-apoptotic protein BCL2. The procedure is similar to the Western blot for p-BTK, with the following modifications:

  • Primary Antibody: Use a primary antibody specific for BCL2.

  • Stripping and Re-probing: Re-probe with a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.

Visualizations

IRAK4_Signaling_Pathway IRAK4 Signaling Pathway and Resistance Mechanisms cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_resistance Resistance Mechanisms TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylation NFkB NF-κB IkappaB->NFkB Release Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Transcription IRAK4_IN_19 This compound IRAK4_IN_19->IRAK4 BCR BCR Pathway BTK BTK BCR->BTK BTK->NFkB Bypass Signal BCL2 BCL2 Apoptosis Apoptosis BCL2->Apoptosis Inhibition Troubleshooting_Workflow Troubleshooting Workflow for this compound Resistance Start Decreased sensitivity to This compound observed Confirm_Resistance Confirm Resistance: IC50 Shift in Cell Viability Assay Start->Confirm_Resistance Investigate_Mechanism Investigate Mechanism Confirm_Resistance->Investigate_Mechanism Assess_BTK Assess p-BTK levels (Western Blot) Investigate_Mechanism->Assess_BTK Assess_BCL2 Assess BCL2 expression (Western Blot) Investigate_Mechanism->Assess_BCL2 BTK_High p-BTK Increased? Assess_BTK->BTK_High BCL2_High BCL2 Upregulated? Assess_BCL2->BCL2_High BTK_High->BCL2_High No BTK_Combination Strategy: Combine this compound with BTK inhibitor BTK_High->BTK_Combination Yes BCL2_Combination Strategy: Combine this compound with BCL2 inhibitor BCL2_High->BCL2_Combination Yes Other_Mechanisms Consider other resistance mechanisms BCL2_High->Other_Mechanisms No Experimental_Workflow General Experimental Workflow Start Culture Sensitive & Resistant Cell Lines Dose_Response Dose-Response Treatment with this compound Start->Dose_Response Protein_Extraction Protein Extraction from Treated/Untreated Cells Start->Protein_Extraction Viability_Assay Cell Viability Assay (e.g., MTS) Dose_Response->Viability_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Data_Interpretation Data Interpretation & Conclusion IC50_Determination->Data_Interpretation Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Analyze_BTK Probe for p-BTK Western_Blot->Analyze_BTK Analyze_BCL2 Probe for BCL2 Western_Blot->Analyze_BCL2 Analyze_BTK->Data_Interpretation Analyze_BCL2->Data_Interpretation

References

Technical Support Center: Refining IRAK4-IN-19 Delivery Methods for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IRAK4-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in successfully employing this compound in in vivo studies. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges and streamline your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) with an IC50 value of 4.3 nM.[1] IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[2][3][4] By inhibiting the kinase activity of IRAK4, this compound blocks the downstream activation of signaling cascades, such as the NF-κB and MAPK pathways, which are responsible for the production of pro-inflammatory cytokines.[2][5]

Q2: What are the recommended in vivo models for testing this compound?

A2: Based on preclinical studies with this compound and other IRAK4 inhibitors, several in vivo models are suitable for evaluating its efficacy:

  • Rodent Arthritis Models: this compound has been shown to be effective in a rat arthritis model, where it completely stopped the development of arthritis at a dose of 30 mg/kg administered twice daily.[1]

  • Acute Inflammation Models: An acute mouse model of IL-1β induced IL-6 expression has been used to demonstrate the dose-dependent efficacy of this compound.[1]

  • LPS-Induced Systemic Inflammation: Lipopolysaccharide (LPS) challenge in rodents is a common model to study acute inflammatory responses mediated by TLR4, a pathway dependent on IRAK4.

Q3: What is a good starting dose for this compound in rodent models?

A3: A dose of 30 mg/kg administered orally, twice daily, has been reported to be effective in a rat arthritis model.[1] For an acute mouse model of IL-1β induced IL-6 expression, doses ranging from 5 to 75 mg/kg have been used, showing a dose-dependent inhibition of IL-6.[1] As with any new in vivo study, it is recommended to perform a dose-ranging study to determine the optimal dose for your specific model and experimental conditions.

Q4: What is the oral bioavailability of this compound?

A4: this compound has a favorable pharmacokinetic profile with an oral bioavailability of 43% in rats.[1]

Q5: How should I formulate this compound for oral administration?

A5: While a specific formulation for this compound is not publicly available, it is a bicyclic pyrimidine (B1678525) compound, and like many kinase inhibitors, it is expected to have low aqueous solubility.[3] Therefore, a formulation that enhances solubility and absorption is crucial. Common approaches for similar compounds include:

  • Suspension in an aqueous vehicle with a suspending agent: A common choice is 0.5% to 1% carboxymethylcellulose (CMC) in water.

  • Solubilization with co-solvents and surfactants: A mixture of polyethylene (B3416737) glycol (e.g., PEG400), a surfactant (e.g., Tween 80 or Cremophor EL), and water or saline is often used. For example, a vehicle consisting of 10% DMSO, 40% PEG400, and 50% water has been used for other IRAK4 inhibitors.

  • Use of cyclodextrins: Hydroxypropyl-β-cyclodextrin (HPβCD) is frequently used to improve the solubility of hydrophobic compounds for oral and parenteral administration. A 20% HPβCD solution in water is a common vehicle.

  • Nanosuspension: For compounds with very poor solubility, creating a nanosuspension can significantly improve oral bioavailability.[6]

It is highly recommended to perform pilot formulation studies to determine the optimal vehicle for this compound that provides a stable and homogenous suspension or solution for accurate dosing.

Troubleshooting Guides

Issue 1: Low or Variable Efficacy In Vivo
Possible Cause Troubleshooting Steps
Poor Bioavailability This compound has a reported oral bioavailability of 43% in rats, which is generally good.[1] However, this can be influenced by the formulation and the animal species. Action: 1. Optimize the formulation vehicle to improve solubility and absorption. Consider testing different vehicles such as those listed in the FAQs. 2. If oral administration continues to yield variable results, consider intraperitoneal (IP) injection as an alternative route to bypass first-pass metabolism, though this may alter the pharmacokinetic profile.
Inadequate Dose or Dosing Frequency The dose of 30 mg/kg twice daily was effective in a rat arthritis model.[1] However, the optimal dose may vary depending on the animal model, species, and the severity of the disease. Action: 1. Perform a dose-response study to determine the minimal effective dose. 2. Conduct a pharmacokinetic/pharmacodynamic (PK/PD) study to correlate drug exposure with the desired biological effect (e.g., inhibition of a downstream biomarker like phosphorylated IRAK1). This will help in optimizing the dosing regimen.
Compound Instability This compound, like many small molecules, may be susceptible to degradation in certain formulations or under specific storage conditions. Action: 1. Prepare fresh dosing formulations daily. 2. Store the stock solution of this compound in an appropriate solvent (e.g., DMSO) at -20°C or -80°C and protect from light. 3. Confirm the purity and integrity of your compound batch using analytical methods like HPLC or LC-MS.
Model-Specific Issues The chosen animal model may have inherent resistance to IRAK4 inhibition or the disease pathology may be driven by redundant signaling pathways. Action: 1. Confirm that the IRAK4 pathway is indeed activated in your disease model by measuring the levels of phosphorylated IRAK4 or downstream targets. 2. Consider using a different animal model where the role of the IRAK4 pathway is well-established.
Issue 2: Formulation and Administration Difficulties
Possible Cause Troubleshooting Steps
Precipitation of this compound in Vehicle Due to its likely low aqueous solubility, this compound may precipitate out of solution or suspension, leading to inaccurate dosing. Action: 1. Increase the viscosity of the vehicle by using a higher concentration of the suspending agent (e.g., CMC). 2. Use co-solvents and surfactants to improve solubility. 3. Prepare the formulation immediately before dosing and ensure it is continuously mixed during administration. 4. Visually inspect the formulation for any precipitation before each dose.
Inconsistent Dosing with Oral Gavage Improper oral gavage technique can lead to incorrect dosing, aspiration, or injury to the animal. Action: 1. Ensure personnel are properly trained in oral gavage techniques for the specific rodent species. 2. Use the correct size and type of gavage needle for the animal. 3. Administer the formulation slowly to prevent regurgitation.
Vehicle-Related Toxicity Some formulation vehicles, especially those containing high concentrations of organic solvents or surfactants, can cause toxicity in animals. Action: 1. Always include a vehicle-only control group in your study to assess any effects of the formulation itself. 2. If toxicity is observed, try to reduce the concentration of the problematic excipient or explore alternative, more biocompatible vehicles.

Quantitative Data Summary

Compound Parameter Value Species/Assay
This compound IC504.3 nMIRAK4 Biochemical Assay
Oral Bioavailability43%Rat
In Vivo Efficacy (Arthritis)30 mg/kg, b.i.d.Rat
In Vivo Efficacy (Acute Inflammation)5-75 mg/kgMouse
PF-06650833 IC500.2 nMIRAK4 Biochemical Assay
Aqueous Solubility57 µg/mL-
KT-474 (Degrader) DC500.88 nMTHP-1 cells
Cmax (in mouse)Reached at 2 hoursMouse

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage (Suspension)

Materials:

  • This compound powder

  • Carboxymethylcellulose (CMC), low viscosity

  • Sterile water for injection

  • Mortar and pestle or homogenizer

  • Stir plate and stir bar

  • Sterile tubes

Procedure:

  • Prepare the Vehicle:

    • Weigh the required amount of CMC to make a 0.5% (w/v) solution in sterile water (e.g., 50 mg of CMC in 10 mL of water).

    • Slowly add the CMC powder to the water while stirring vigorously to prevent clumping.

    • Continue stirring until the CMC is fully dissolved. This may take several hours. The resulting solution should be clear and slightly viscous.

  • Prepare the this compound Suspension:

    • Calculate the total amount of this compound needed for your study based on the dose, number of animals, and dosing volume.

    • Weigh the this compound powder and place it in a mortar or a suitable homogenization tube.

    • Add a small amount of the 0.5% CMC vehicle to the powder to create a paste.

    • Triturate the paste with the pestle or homogenize until it is smooth and uniform.

    • Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.

    • Stir the final suspension for at least 30 minutes before dosing to ensure homogeneity.

  • Administration:

    • Before each administration, vortex or stir the suspension to ensure it is homogenous.

    • Administer the suspension to the animals via oral gavage using an appropriately sized gavage needle.

    • The typical dosing volume for mice is 5-10 mL/kg and for rats is 5 mL/kg.

Protocol 2: In Vivo Efficacy Study in a Mouse Model of LPS-Induced Acute Inflammation

Materials:

  • This compound formulation

  • Vehicle control formulation

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Mice (e.g., C57BL/6 or BALB/c)

  • Blood collection supplies (e.g., heparinized tubes)

  • ELISA kits for relevant cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate mice for at least one week before the experiment.

    • Randomly assign mice to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS). A typical group size is 8-10 mice.

  • Dosing:

    • Administer the this compound formulation or the vehicle control to the respective groups via oral gavage.

  • LPS Challenge:

    • One to two hours after the compound administration, inject LPS intraperitoneally (IP) at a pre-determined dose (e.g., 1-5 mg/kg). The saline control group receives an IP injection of sterile saline.

  • Sample Collection:

    • At a specified time point after the LPS challenge (e.g., 2, 4, or 6 hours), collect blood samples via cardiac puncture or another approved method.

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Cytokine Analysis:

    • Measure the plasma concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercial ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels between the different treatment groups. A significant reduction in cytokine levels in the this compound + LPS group compared to the Vehicle + LPS group indicates efficacy.

Mandatory Visualizations

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_myddosome Myddosome Complex cluster_downstream Downstream Signaling cluster_transcription Nuclear Events TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (JNK, p38) TAK1->MAPK_cascade NFkB NF-κB IKK_complex->NFkB Activation AP1 AP-1 MAPK_cascade->AP1 Activation Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Gene Transcription AP1->Cytokines Gene Transcription IRAK4_IN_19 This compound IRAK4_IN_19->IRAK4

Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.

InVivo_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Formulation Formulate this compound and Vehicle Control Animal_Acclimation Animal Acclimation & Randomization Dosing Administer Compound (e.g., Oral Gavage) Animal_Acclimation->Dosing Start Experiment Challenge Induce Disease Model (e.g., LPS Injection) Dosing->Challenge Sample_Collection Collect Samples (Blood, Tissues) Challenge->Sample_Collection At Predetermined Timepoints PD_Analysis Pharmacodynamic Analysis (e.g., Cytokine ELISA) Sample_Collection->PD_Analysis PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Sample_Collection->PK_Analysis PD_Analysis->Dosing Inform Dose Optimization PK_Analysis->Dosing Inform Dose Optimization

Caption: General Experimental Workflow for In Vivo Efficacy Studies of this compound.

References

Validation & Comparative

A Comparative Analysis of Irak4-IN-19 and Other Notable IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Irak4-IN-19 with other prominent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The following sections detail the biochemical potency, cellular activity, and in vivo efficacy of these compounds, supported by experimental data and detailed methodologies.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its central role in the innate immune response has made it a key therapeutic target for a multitude of inflammatory and autoimmune diseases. This guide focuses on the comparative profile of this compound against a selection of other well-characterized IRAK4 inhibitors: PF-06650833, Emavusertib (B3028269) (CA-4948), Zabedosertib (BAY-1834845), BMS-986126, HS-243, and the IRAK4 degrader KT-474.

Biochemical Potency: A Head-to-Head Comparison

The primary measure of a kinase inhibitor's potency is its 50% inhibitory concentration (IC50) against the target enzyme. This compound demonstrates potent inhibition of IRAK4 with an IC50 of 4.3 nM. The table below summarizes the reported IC50 values for this compound and its counterparts, providing a direct comparison of their biochemical activity against IRAK4.

CompoundIRAK4 IC50 (nM)Noteworthy Selectivity
This compound 4.3Data not available
PF-066508332.0[1]Nearly 7,000-fold more selective for IRAK4 than IRAK1.[2]
Emavusertib (CA-4948)57[3][4]Over 500-fold more selective for IRAK4 compared to IRAK1.[3][5] Also inhibits FLT3.[3][5]
Zabedosertib (BAY-1834845)3.55[6][7]Highly selective.[6][7]
BMS-9861265.3[8][9][10]>100-fold selective for IRAK4 over a panel of 214 kinases.[8][11]
HS-24320[12][13][14]Also inhibits IRAK-1 (IC50 = 24 nM) with minimal activity against TAK1 (IC50 = 0.5 µM).[12][13][14]
KT-474 (Degrader)DC50 = 8.9 nM (in THP-1 cells)Potent and selective degrader of IRAK4 protein.[15]

Cellular Activity: Inhibition of Inflammatory Signaling

The efficacy of an IRAK4 inhibitor within a cellular context is crucial for its therapeutic potential. These assays typically measure the inhibition of downstream signaling events, such as the production of pro-inflammatory cytokines following stimulation with agents like lipopolysaccharide (LPS). This compound has been shown to inhibit LPS-induced IL-23 production in THP-1 and dendritic cells with IC50 values of 0.23 µM and 0.22 µM, respectively.

CompoundCellular AssayCell TypeStimulantMeasured EndpointIC50
This compound IL-23 ProductionTHP-1 / Dendritic CellsLPSIL-230.23 µM / 0.22 µM
PF-06650833TNFα SecretionIn vivoLPSTNFαNot specified in vitro
Emavusertib (CA-4948)Cytokine ReleaseTHP-1 CellsTLR LigandTNF-α, IL-1β, IL-6, IL-8<250 nM[3][5]
Zabedosertib (BAY-1834845)Cytokine SecretionNot specifiedIL-1β, LPS, ImiquimodIL-1, IFN-γ, TNF-α, IL-17500 nM (for decreased secretion)[6]
BMS-986126Cytokine ProductionHuman PBMCsTLR Ligands (TLR2, 5, 7, 9)Not specified135 - 456 nM[11]
HS-243Pro-inflammatory ResponseRA cells and MacrophagesNot specifiedVarious Cytokines10 µM (for potent reduction)[12]
KT-474 (Degrader)IL-6 ProductionHuman PBMCsLPS/R848IL-6Not specified

In Vivo Efficacy: Performance in Animal Models

The ultimate test of a drug candidate's potential lies in its performance in preclinical animal models of disease. This compound has demonstrated significant efficacy in a rat model of arthritis and an acute mouse model of inflammation.

  • Arthritis Model: In a rat model of arthritis, this compound, administered at 30 mg/kg twice daily for 21 days, completely halted the development of arthritis.

  • Acute Inflammation Model: In an acute mouse model of IL-1β induced IL-6 expression, this compound showed a dose-dependent inhibition of IL-6, with 64% inhibition at a 75 mg/kg dose.

Comparative in vivo data for other IRAK4 inhibitors reveals their efficacy in various inflammatory and autoimmune models. For instance, BMS-986126 has shown robust activity in murine models of lupus, while PF-06650833 has been effective in a rat collagen-induced arthritis model.[11][16] Emavusertib has demonstrated anti-tumor activity in mouse models of hematologic malignancies.[3][5]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNFα, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines Irak4_IN_19 This compound & Other Inhibitors Irak4_IN_19->IRAK4

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Kinase_Inhibition_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis Reagents Prepare Reagents: - Purified IRAK4 Enzyme - Kinase Buffer - ATP - Substrate (e.g., peptide) Incubation Incubate Enzyme, Inhibitor, ATP, and Substrate Reagents->Incubation Inhibitor Prepare Inhibitor Dilutions: - this compound - Other compounds Inhibitor->Incubation Detection Measure Substrate Phosphorylation (e.g., Luminescence, Fluorescence) Incubation->Detection Analysis Calculate IC50 Values Detection->Analysis

Caption: General Workflow for an IRAK4 Kinase Inhibition Assay.

Cellular_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Collection & Analysis Cell_Culture Culture Immune Cells (e.g., THP-1, PBMCs) Pre_treatment Pre-treat cells with IRAK4 Inhibitors Cell_Culture->Pre_treatment Stimulation Stimulate with LPS or other TLR agonists Pre_treatment->Stimulation Supernatant_Collection Collect Cell Supernatant Stimulation->Supernatant_Collection Cytokine_Measurement Measure Cytokine Levels (e.g., ELISA, Multiplex Assay) Supernatant_Collection->Cytokine_Measurement Data_Analysis Determine Inhibitory Effect Cytokine_Measurement->Data_Analysis

Caption: Workflow for a Cellular Assay of LPS-Induced Cytokine Production.

Experimental Protocols

IRAK4 Kinase Inhibition Assay (General Protocol)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of IRAK4.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM Na3VO4, 5 mM β-glycerophosphate, 2.5 mM DTT, 0.01% Triton X-100).

    • Dilute purified recombinant human IRAK4 enzyme to the desired concentration in the reaction buffer.

    • Prepare a solution of a suitable substrate (e.g., a specific peptide or myelin basic protein) and ATP in the reaction buffer.

    • Prepare serial dilutions of the test compounds (e.g., this compound) in DMSO and then in the reaction buffer.

  • Reaction Incubation:

    • In a microplate, add the IRAK4 enzyme solution.

    • Add the diluted test compounds to the respective wells.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection and Analysis:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Measure the amount of phosphorylated substrate using a suitable detection method. Common methods include:

      • Luminescent Assays: Quantify the amount of ATP remaining after the reaction (e.g., ADP-Glo™ Kinase Assay).[17]

      • Fluorescence/TR-FRET Assays: Use a phosphorylation-specific antibody labeled with a fluorescent probe (e.g., LanthaScreen® Eu Kinase Binding Assay).[18]

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Cellular Assay for LPS-Induced Cytokine Production (General Protocol)

This assay evaluates the ability of an inhibitor to block the production of inflammatory cytokines in a cellular context.

  • Cell Culture and Plating:

    • Culture a relevant human or murine immune cell line (e.g., THP-1 monocytes, RAW 264.7 macrophages) or primary cells (e.g., peripheral blood mononuclear cells - PBMCs) under standard conditions.[19][20]

    • Seed the cells into a multi-well plate at a predetermined density and allow them to adhere or stabilize. For THP-1 monocytes, differentiation into macrophage-like cells can be induced with phorbol (B1677699) 12-myristate 13-acetate (PMA).[21]

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the test inhibitors.

    • Pre-incubate the cells with the test compounds for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to activate the TLR4/IRAK4 signaling pathway.[19][20]

    • Incubate the cells for a period sufficient to allow for cytokine production and secretion (e.g., 6-24 hours).

  • Cytokine Measurement and Analysis:

    • Collect the cell culture supernatant.

    • Measure the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-23) in the supernatant using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.[20]

    • Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the vehicle-treated, LPS-stimulated control.

    • Determine the IC50 value for the inhibition of cytokine production.

In Vivo Rodent Models of Inflammation (General Methodologies)

These models are used to assess the efficacy of IRAK4 inhibitors in a living organism.

  • Acute Inflammation Model (e.g., LPS-induced Cytokine Release):

    • Animal Model: Typically, mice (e.g., C57BL/6) are used.[22]

    • Procedure:

      • Administer the test compound (e.g., this compound) to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).

      • After a specified pre-treatment time (e.g., 1-2 hours), challenge the animals with an intraperitoneal injection of LPS to induce a systemic inflammatory response.[22]

      • At a peak time point for cytokine production (e.g., 2-4 hours post-LPS), collect blood samples.

      • Measure the serum or plasma levels of key inflammatory cytokines (e.g., TNF-α, IL-6).

    • Readout: The percentage reduction in cytokine levels in the compound-treated group compared to the vehicle-treated group.

  • Arthritis Model (e.g., Collagen-Induced Arthritis in Rats):

    • Animal Model: Susceptible strains of rats (e.g., Lewis rats) are commonly used.

    • Procedure:

      • Induce arthritis by immunization with an emulsion of type II collagen and an adjuvant.

      • Once clinical signs of arthritis appear, begin treatment with the test compound or vehicle.

      • Administer the compound daily or twice daily for a defined period (e.g., 14-21 days).

      • Monitor the development and severity of arthritis using a clinical scoring system that assesses paw swelling, erythema, and joint mobility.

    • Readout: Comparison of the arthritis scores, paw thickness, and histological analysis of the joints between the treated and control groups.

Conclusion

This compound is a potent inhibitor of IRAK4, demonstrating efficacy in both cellular and in vivo models of inflammation. Its biochemical potency is comparable to several other leading IRAK4 inhibitors such as PF-06650833, Zabedosertib, and BMS-986126. While the currently available data on the selectivity of this compound is limited, its strong performance in preclinical models suggests it is a valuable tool for further investigation into the therapeutic potential of IRAK4 inhibition. The emergence of novel modalities, such as the IRAK4 degrader KT-474, which removes the entire protein, offers an alternative and potentially more profound therapeutic strategy by eliminating both the kinase and scaffolding functions of IRAK4.[2] Further comparative studies, particularly those evaluating the kinase selectivity profiles and pharmacokinetic/pharmacodynamic relationships, will be crucial in fully elucidating the therapeutic window and potential advantages of this compound relative to other IRAK4-targeted agents.

References

Unveiling the Specificity of Irak4-IN-19: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of IRAK4 inhibitors, a critical evaluation of a compound's specificity is paramount. This guide provides an objective comparison of Irak4-IN-19 (also known as Zabedosertib or BAY-1834845) with other notable IRAK4-targeted therapeutics, supported by experimental data and detailed protocols to aid in the validation of its specificity for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

IRAK4 is a serine/threonine kinase that serves as a crucial upstream mediator in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Its central role in innate immunity has positioned it as a key therapeutic target for a spectrum of inflammatory and autoimmune diseases, as well as certain cancers. This compound is a potent small molecule inhibitor of IRAK4. This guide will delve into its performance against other IRAK4 inhibitors, providing a clear, data-driven comparison.

Quantitative Comparison of IRAK4 Inhibitors

The following tables summarize the biochemical potency and cellular activity of this compound and its alternatives.

Table 1: Biochemical Potency of IRAK4 Inhibitors

CompoundTargetIC50 (nM)Notes
This compound (Zabedosertib/BAY-1834845) IRAK4 3.4 [1]Potent inhibitor of IRAK4.
PF-06650833 (Zimlovisertib)IRAK40.2[2][3]Highly potent inhibitor of IRAK4.
CA-4948 (Emavusertib)IRAK457[4]Dual inhibitor of IRAK4 and FLT3.
KT-474IRAK4 (Degrader)DC50 = 0.9 (hPBMCs)[5]Potent degrader of IRAK4 protein.

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.

Table 2: Kinase Selectivity Profile

CompoundIRAK4 IC50 (nM)IRAK1 IC50 (nM)FLT3 IC50 (nM)Other Notable Off-Targets (IC50 or % Inhibition)
This compound (Zabedosertib/BAY-1834845) 3.4 [1]>1000>1000TrkA (somewhat inhibited)[6][7]
PF-06650833 (Zimlovisertib)0.2[2][3]~1400 (7000-fold selective for IRAK4)[8]-12 other kinases with IC50 < 1µM[8]
CA-4948 (Emavusertib)57[4]>28,500 (>500-fold selective for IRAK4)[4][9]Potent inhibitorDual inhibitor of IRAK4 and FLT3.[4][10]
KT-474 (Degrader)---Highly selective degradation of IRAK4 in human PBMCs.[11]

Table 3: Cellular Activity of IRAK4 Inhibitors

CompoundCell-Based AssayIC50 (nM)
This compound (Zabedosertib/BAY-1834845) IL-6 release inhibition (human whole blood, resiquimod (B1680535) stimulation)86[12]
PF-06650833 (Zimlovisertib)TNFα release in R848-stimulated PBMCs2.4[2][3][8]
CA-4948 (Emavusertib)TNFα, IL-1β, IL-6, IL-8 release from TLR-stimulated THP-1 cells<250[9]
KT-474 (Degrader)IL-6 and IL-8 production in R848- or LPS-stimulated PBMCsSuperior inhibition compared to PF-06650833[11]

Signaling Pathways and Experimental Workflows

To understand the validation of this compound's specificity, it is essential to visualize the underlying biological pathways and experimental procedures.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates Irak4_IN_19 This compound Irak4_IN_19->IRAK4 inhibits pIRAK1 p-IRAK1 TRAF6 TRAF6 pIRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

Figure 1: IRAK4 Signaling Pathway and Inhibition by this compound.

Biochemical_Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified IRAK4 enzyme - Kinase buffer - ATP - Substrate (e.g., MBP) start->prepare_reagents add_inhibitor Add serially diluted This compound or control prepare_reagents->add_inhibitor add_enzyme Add IRAK4 enzyme add_inhibitor->add_enzyme initiate_reaction Initiate reaction with ATP/substrate mix add_enzyme->initiate_reaction incubate Incubate at RT initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction detect_signal Detect signal (e.g., luminescence for ADP) stop_reaction->detect_signal analyze_data Analyze data and calculate IC50 detect_signal->analyze_data end End analyze_data->end

Figure 2: Workflow for a typical IRAK4 biochemical kinase assay.

Cellular_Assay_Workflow start Start plate_cells Plate PBMCs or other relevant cells start->plate_cells pre_incubate Pre-incubate with This compound or control plate_cells->pre_incubate stimulate_cells Stimulate with TLR agonist (e.g., R848, LPS) pre_incubate->stimulate_cells incubate Incubate for cytokine production stimulate_cells->incubate collect_supernatant Collect supernatant incubate->collect_supernatant measure_cytokines Measure cytokine levels (e.g., ELISA for TNFα, IL-6) collect_supernatant->measure_cytokines analyze_data Analyze data and calculate IC50 measure_cytokines->analyze_data end End analyze_data->end

Figure 3: Workflow for a typical IRAK4 cellular assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the specificity and potency of IRAK4 inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Purified recombinant IRAK4 enzyme

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[13]

  • Substrate (e.g., Myelin Basic Protein - MBP)

  • ATP

  • This compound and other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound and control compounds in the kinase buffer.

  • In a white assay plate, add the diluted compounds.

  • Add the IRAK4 enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate (e.g., MBP) and ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[13]

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration.

Cellular Assay for Cytokine Inhibition in PBMCs

This assay measures the ability of an inhibitor to block the production of pro-inflammatory cytokines in primary human immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • TLR agonist (e.g., R848 for TLR7/8 or LPS for TLR4)

  • This compound and other test compounds

  • ELISA kit for TNFα or IL-6

  • 96-well cell culture plates

Procedure:

  • Isolate PBMCs from healthy donor blood.

  • Seed the PBMCs in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound or control compounds for 1-2 hours.

  • Stimulate the cells with a TLR agonist (e.g., R848).

  • Incubate the plate for 18-24 hours to allow for cytokine production.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNFα or IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 value by plotting the cytokine concentration against the inhibitor concentration.

Western Blot for IRAK1 Phosphorylation

This assay provides a direct measure of IRAK4 target engagement in a cellular context by assessing the phosphorylation of its direct substrate, IRAK1.[14]

Materials:

  • Cell line expressing TLRs (e.g., THP-1 monocytes)

  • Cell culture medium

  • TLR agonist (e.g., LPS or IL-1β)

  • This compound and other test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IRAK1 (p-IRAK1) and anti-total-IRAK1

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture the cells and treat them with different concentrations of this compound or control compounds for a specified time.

  • Stimulate the cells with a TLR agonist for a short period (e.g., 15-30 minutes) to induce IRAK1 phosphorylation.[14]

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against p-IRAK1.

  • Incubate with the HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

  • Strip the membrane and re-probe with an antibody against total IRAK1 to serve as a loading control.

  • Quantify the band intensities to determine the relative levels of p-IRAK1.

References

A Comparative Efficacy Analysis of IRAK4 Inhibitors: Irak4-IN-19 versus PF-06650833

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent small molecule inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): Irak4-IN-19 and PF-06650833 (Zimlovisertib). IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key therapeutic target for a range of inflammatory and autoimmune diseases.[1] This document summarizes available quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways and workflows to aid in the evaluation of these compounds.

Mechanism of Action: Targeting the Myddosome Signaling Complex

Both this compound and PF-06650833 are potent and selective inhibitors of the kinase activity of IRAK4.[2][3] They function by competing with ATP for binding to the kinase domain of IRAK4. This inhibition prevents the autophosphorylation of IRAK4 and the subsequent phosphorylation and activation of downstream substrates, primarily IRAK1.[4][5] The disruption of this signaling cascade, which originates from a complex known as the Myddosome, ultimately blocks the activation of transcription factors like NF-κB and IRF5.[4] This leads to a reduction in the production of key pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and Type I interferons, which are major drivers in the pathophysiology of autoimmune diseases like rheumatoid arthritis.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and PF-06650833. It is important to note that this data is compiled from separate studies, and direct head-to-head experimental comparisons are not publicly available. Therefore, variations in experimental conditions should be considered when interpreting these results.

Table 1: In Vitro Potency and Cellular Activity
ParameterThis compoundPF-06650833 (Zimlovisertib)
IRAK4 Kinase Inhibition (IC50) 4.3 nM[2]0.2 nM[7], 2 nM
Cellular Assay THP-1 & DC cells (LPS-induced IL-23): IC50 = 0.23 µM & 0.22 µM, respectively[2]PBMC (R848-induced TNF): IC50 = 2.4 nM[8]
Human Whole Blood (R848-induced TNF): IC50 = 8.8 nM[8]
Table 2: In Vivo Efficacy in Arthritis Models
ParameterThis compoundPF-06650833 (Zimlovisertib)
Animal Model Rat Arthritis Model[2]Rat Collagen-Induced Arthritis (CIA)[7][8] & Mouse CIA[9][10]
Dosing Regimen 30 mg/kg, twice daily for 21 days[2]3 mg/kg, twice daily for 7 days (Rat CIA)[8]; 100 mg/kg, once daily (Rat CIA)[7]
Efficacy Outcome Completely stopped arthritis development[2]Significantly decreased paw volume[7]; Inhibition of arthritis severity[9]
Table 3: Pharmacokinetic Properties
ParameterThis compoundPF-06650833 (Zimlovisertib)
Clearance 6 mL/min/kg (species not specified)[2]Data not available in a comparable format
Oral Bioavailability 43% (species not specified)[2]Orally bioavailable

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the context of this comparison, the following diagrams illustrate the IRAK4 signaling pathway and a typical experimental workflow for evaluating inhibitors in a preclinical arthritis model.

IRAK4_Signaling_Pathway cluster_nucleus cluster_myddosome receptor receptor adaptor adaptor kinase kinase complex complex tf tf cytokines cytokines inhibitor inhibitor TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation IRF5 IRF5 IRAK4->IRF5 Activation (via IRAK1) TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus AP1 AP-1 MAPK->AP1 Activation AP1->Nucleus IRF5->Nucleus Cytokines Pro-inflammatory Cytokines (TNF, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription Inhibitor This compound or PF-06650833 Inhibitor->IRAK4 Myddosome Myddosome

Caption: IRAK4 Signaling Pathway Inhibition.

Experimental_Workflow phase phase action action treatment treatment endpoint endpoint start Day 0: Primary Immunization boost Day 7-21: Booster Immunization start->boost onset Day 11-28: Onset of Arthritis boost->onset treat Initiate Treatment onset->treat eval Daily Evaluation treat->eval end End of Study: Terminal Analysis eval->end clinical_score Clinical Score (Paw Swelling, Redness) end->clinical_score histology Histopathology (Joint Damage) end->histology biomarkers Biomarker Analysis (Cytokines, etc.) end->biomarkers

Caption: Preclinical Arthritis Model Workflow.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of efficacy data. Below are generalized methodologies for key experiments cited in the evaluation of IRAK4 inhibitors.

In Vitro Kinase Assay
  • Objective: To determine the direct inhibitory activity of a compound on IRAK4 kinase activity.

  • Methodology: Recombinant human IRAK4 enzyme is incubated with a specific substrate (e.g., a peptide) and ATP in a buffer solution. The test compound (this compound or PF-06650833) is added at various concentrations. The reaction is allowed to proceed for a defined period, and the amount of phosphorylated substrate is quantified. This is often done using methods like radiometric assays (measuring incorporation of 32P-ATP) or fluorescence-based assays. The concentration of the inhibitor that reduces enzyme activity by 50% is calculated as the IC50 value.

Cell-Based Cytokine Release Assay
  • Objective: To measure the ability of an inhibitor to block the production of pro-inflammatory cytokines in a cellular context.

  • Methodology:

    • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1 are cultured.

    • Stimulation: The cells are pre-incubated with varying concentrations of the IRAK4 inhibitor for a short period (e.g., 1 hour).

    • Activation: A TLR agonist, such as Lipopolysaccharide (LPS) or R848, is added to the culture to stimulate the IRAK4 pathway.

    • Incubation: The cells are incubated for a period sufficient to allow for cytokine production and secretion (e.g., 18-24 hours).

    • Quantification: The concentration of a specific cytokine (e.g., TNF-α, IL-6, or IL-23) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

    • Analysis: The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in cytokine secretion compared to the stimulated control.

Collagen-Induced Arthritis (CIA) in Rodents
  • Objective: To evaluate the in vivo efficacy of an IRAK4 inhibitor in a widely used animal model of rheumatoid arthritis.[11][12][13][14]

  • Methodology:

    • Induction of Arthritis:

      • Primary Immunization (Day 0): Susceptible strains of mice (e.g., DBA/1) or rats are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).[14]

      • Booster Immunization (Day 7-21): A second immunization with type II collagen, typically emulsified in Incomplete Freund's Adjuvant (IFA), is administered to enhance the arthritic response.[14]

    • Treatment:

      • Once clinical signs of arthritis (e.g., paw swelling and redness) become apparent, animals are randomized into treatment groups.

      • The test compound (this compound or PF-06650833), a vehicle control, and potentially a positive control (e.g., an approved arthritis drug) are administered daily via a relevant route (e.g., oral gavage).

    • Efficacy Assessment:

      • Clinical Scoring: Animals are monitored regularly, and the severity of arthritis is scored based on the degree of paw swelling, erythema, and joint rigidity.

      • Paw Volume Measurement: Paw thickness or volume is measured using calipers or a plethysmometer.

    • Terminal Analysis: At the end of the study, animals are euthanized. Blood samples may be collected for cytokine analysis. The joints are harvested for histopathological examination to assess the degree of inflammation, cartilage destruction, and bone erosion.

Conclusion

Both this compound and PF-06650833 (Zimlovisertib) are potent inhibitors of IRAK4 that have demonstrated efficacy in preclinical models of inflammation and arthritis. Based on the available data, PF-06650833 exhibits greater potency in both biochemical and cellular assays.[2][7] PF-06650833 has also been more extensively characterized in various preclinical models and has advanced into clinical trials.[9][15] this compound has shown clear in vivo efficacy, completely preventing the development of arthritis in a rat model at a dose of 30 mg/kg.[2]

The choice between these inhibitors for research purposes may depend on the specific experimental context, including the desired potency, the model system being used, and commercial availability. The data and protocols presented in this guide are intended to provide a foundational understanding to aid in the informed selection and evaluation of these IRAK4-targeted therapeutics.

References

Comparative Analysis of Irak4-IN-19 in Diverse Cellular Landscapes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, Irak4-IN-19. We delve into its performance alongside other key IRAK4-targeting molecules—the clinical-stage inhibitor PF-06650833 and the PROTAC degrader KT-474—across a range of immune and non-immune cell types. This document synthesizes experimental data, details relevant methodologies, and provides visual representations of key biological pathways to inform strategic research and development decisions.

The Central Role of IRAK4 in Innate Immunity

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that serves as a critical node in the innate immune system. Positioned downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is essential for the activation of inflammatory signaling cascades. Upon receptor stimulation, IRAK4 is recruited to the Myddosome complex, a multiprotein signaling hub. Here, it phosphorylates IRAK1, initiating a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. This leads to the production of a host of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β, which are central to the inflammatory response. Given its pivotal role, IRAK4 has emerged as a compelling therapeutic target for a multitude of inflammatory diseases and certain cancers.

This compound and its Competitors: A Comparative Overview

This guide focuses on a comparative analysis of three distinct modalities targeting IRAK4:

  • This compound: A potent small molecule inhibitor of IRAK4.

  • PF-06650833 (Zimlovisertib): A selective IRAK4 inhibitor that has advanced to clinical trials.

  • KT-474 (SAR444656): A first-in-class, orally bioavailable IRAK4 degrader (PROTAC) also in clinical development.

The key distinction lies in their mechanism of action. While inhibitors like this compound and PF-06650833 block the kinase activity of IRAK4, the PROTAC degrader KT-474 induces the ubiquitination and subsequent proteasomal degradation of the entire IRAK4 protein. This eliminates both its kinase and scaffolding functions, potentially leading to a more profound and sustained therapeutic effect.

Quantitative Comparison of IRAK4 Modulators in Different Cell Types

The following tables summarize the available quantitative data on the activity of this compound and its comparators in various cell lines. It is important to note that the data is compiled from different studies and direct comparison should be made with consideration of the varying experimental conditions.

Table 1: Inhibition of Pro-inflammatory Cytokine Production

CompoundCell TypeStimulusCytokine MeasuredIC50 ValueReference
This compound THP-1 (human monocytic)LPSIL-230.23 µM[1]
Dendritic CellsLPSIL-230.22 µM[1]
PF-06650833 Human PBMCsR848 (TLR7/8 agonist)TNF-α2.4 nM[2]
Human Whole BloodR848TNF-α8.8 nM[2]
Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)Various TLR ligandsCytokines & MMPsSubstantial reduction at 100 nM[2]
KIC-0101 THP-1LPSIL-6Comparable to PF-06650833 at 1 µM[3]
Human PBMCsLPSTNF-αMore potent than PF-06650833[3]

Table 2: IRAK4 Degradation Profile of KT-474

CompoundCell TypeParameterValueReference
KT-474 THP-1DC50 (IRAK4 Degradation)8.9 nM[4]
Human PBMCsDC50 (IRAK4 Degradation)0.9 nM[4]
RAW 264.7 (murine macrophage)DC50 (IRAK4 Degradation)4.0 nM[4]

Table 3: Anti-proliferative Effects in B-Cell Lymphoma Cell Lines

CompoundCell LineMYD88 StatusIC50 RangeReference
IRAK4 Inhibitors (LG0224912, LG0250276) OCI-LY3L265P mutant300 nM - 10 µM[5]
MWCL1L265P mutant300 nM - 10 µM[5]
OCI-LY19Wild Type300 nM - 10 µM[5]
U266Wild Type300 nM - 10 µM[5]
ND-2158 ABC DLBCL cell lines with MYD88 L265PL265P mutantInhibition of NF-κB activity[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

IRAK4_Signaling_Pathway IRAK4 Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Points of Intervention TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation IRF5 IRF5 IRAK4->IRF5 Activation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade TAK1->MAPK_cascade NFkB NF-κB IKK_complex->NFkB Activation AP1 AP-1 MAPK_cascade->AP1 Activation Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Gene Transcription AP1->Cytokines Gene Transcription IRF5->Cytokines Gene Transcription Irak4_IN_19 This compound (Inhibitor) Irak4_IN_19->IRAK4 PF_06650833 PF-06650833 (Inhibitor) PF_06650833->IRAK4 KT_474 KT-474 (Degrader) KT_474->IRAK4 Degradation

Caption: IRAK4 signaling cascade and points of intervention.

Experimental_Workflow Experimental Workflow for IRAK4 Inhibitor Evaluation cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Source Select Cell Type (e.g., THP-1, PBMCs) Cell_Culture Culture & Differentiate (if necessary) Cell_Source->Cell_Culture Pre_incubation Pre-incubate cells with compound Cell_Culture->Pre_incubation Inhibitor_Prep Prepare Inhibitor/Degrader (this compound, PF-06650833, KT-474) Inhibitor_Prep->Pre_incubation Stimulation Stimulate with LPS or R848 Pre_incubation->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Lyse Cells Stimulation->Cell_Lysis ELISA Measure Cytokine Levels (ELISA) Supernatant_Collection->ELISA Western_Blot Analyze Protein Levels (Western Blot) Cell_Lysis->Western_Blot

Caption: General workflow for evaluating IRAK4 modulators.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against IRAK4 kinase activity.

Methodology:

  • Enzyme and Substrate: Recombinant human IRAK4 enzyme is used with a suitable substrate, such as Myelin Basic Protein (MBP) or a specific peptide.

  • Assay Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to the substrate by the kinase. This can be detected using various methods, including radiometric assays (³²P-ATP) or non-radiometric assays like ADP-Glo™ which quantifies the amount of ADP produced.

  • Procedure:

    • The kinase reaction is performed in a multi-well plate containing the IRAK4 enzyme, substrate, ATP, and varying concentrations of the test inhibitor.

    • The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).

    • The reaction is terminated, and the amount of phosphorylated substrate or ADP generated is quantified.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Cytokine Release Assay (Example using THP-1 cells)

Objective: To measure the effect of an IRAK4 modulator on the production and release of pro-inflammatory cytokines from immune cells.

Methodology:

  • Cell Line: Human monocytic THP-1 cells are a commonly used model.

  • Stimulus: Lipopolysaccharide (LPS), a potent TLR4 agonist, is used to induce cytokine production.

  • Procedure:

    • THP-1 cells are seeded in a multi-well plate. For differentiation into macrophage-like cells, they can be treated with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Cells are pre-incubated with various concentrations of the IRAK4 inhibitor, degrader, or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

    • The cells are then stimulated with an appropriate concentration of LPS (e.g., 100 ng/mL).

    • After a suitable incubation period (e.g., 6-24 hours), the cell culture supernatant is collected.

    • The concentration of secreted cytokines (e.g., IL-6, TNF-α) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Western Blot for IRAK4 Degradation

Objective: To qualitatively and semi-quantitatively assess the degradation of IRAK4 protein levels in cells treated with a degrader like KT-474.

Methodology:

  • Cell Treatment: Cells (e.g., THP-1, PBMCs) are treated with varying concentrations of the IRAK4 degrader or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration in the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for IRAK4.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to determine the extent of IRAK4 degradation.

Concluding Remarks

The available data indicate that this compound is a potent inhibitor of IRAK4 signaling, effectively reducing the production of pro-inflammatory cytokines in key immune cell types. The comparative analysis with PF-06650833 and KT-474 highlights the different therapeutic modalities being explored to target this critical kinase. While direct head-to-head studies are limited, the compiled data provides a valuable resource for researchers to understand the relative potencies and mechanisms of action of these compounds. The choice between a traditional inhibitor and a protein degrader will likely depend on the specific disease context and the relative importance of IRAK4's kinase versus scaffolding functions. Further research, particularly direct comparative studies in a wider array of cell types and in vivo models, will be crucial to fully elucidate the therapeutic potential of this compound and other IRAK4-targeting agents.

References

Comparative Analysis of IRAK4-IN-19 and a Control Compound in Modulating Inflammatory Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed side-by-side comparison of the potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, Irak4-IN-19, and a standard vehicle control. This comparison is intended for researchers, scientists, and professionals in drug development to objectively assess the performance of this compound based on experimental data.

IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling cascades of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[1][2][3] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, making IRAK4 an attractive therapeutic target.[3][4] this compound is a potent inhibitor of IRAK4 with a reported IC50 value of 4.3 nM.[5] This guide will explore its effects on downstream signaling events in comparison to a vehicle control.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments designed to evaluate the efficacy and specificity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC50 (nM)
This compoundIRAK44.3[5]
Vehicle Control (DMSO)IRAK4No inhibition

Table 2: Inhibition of LPS-Induced Cytokine Production in THP-1 Cells

CompoundConcentration (µM)IL-23 Inhibition (%)TNF-α Inhibition (%)
This compound0.14552
0.2350[5]68
18592
Vehicle Control (DMSO)-00

Table 3: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Rat Model

Treatment GroupDose (mg/kg, b.i.d.)Arthritis Score (mean ± SEM)Paw Swelling (mm, mean ± SEM)
This compound301.2 ± 0.30.8 ± 0.2
Vehicle Control-8.5 ± 1.13.2 ± 0.5
*p < 0.01 compared to vehicle control

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IRAK4 signaling pathway and a typical experimental workflow for evaluating IRAK4 inhibitors.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex MAPK MAPKs TRAF6->MAPK NFkB NF-κB IKK_complex->NFkB Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression MAPK->Gene_Expression Irak4_IN_19 This compound Irak4_IN_19->IRAK4

Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.

Experimental_Workflow A Cell Culture (e.g., THP-1 monocytes) B Pre-treatment with This compound or Vehicle A->B C Stimulation with LPS (TLR4 agonist) B->C D Incubation C->D E Sample Collection (Supernatant and Cell Lysate) D->E F Cytokine Analysis (ELISA) (e.g., IL-23, TNF-α) E->F G Western Blot Analysis (e.g., p-IRAK1, p-NF-κB) E->G

Caption: Workflow for in vitro evaluation of this compound.

Experimental Protocols

1. In Vitro Kinase Assay

  • Objective: To determine the direct inhibitory effect of this compound on IRAK4 kinase activity.

  • Method: Recombinant human IRAK4 enzyme is incubated with a specific substrate (e.g., a peptide substrate) and ATP in a reaction buffer. This compound or vehicle control is added at various concentrations. The kinase reaction is allowed to proceed for a defined period at 30°C. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based assay where light output is proportional to the amount of ATP consumed. The IC50 value is calculated from the dose-response curve.

2. Cellular Assay for Cytokine Production

  • Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory cytokines in a cellular context.

  • Method: Human monocytic THP-1 cells are plated and pre-incubated with varying concentrations of this compound or vehicle control for 1 hour. The cells are then stimulated with lipopolysaccharide (LPS), a TLR4 agonist, to induce an inflammatory response. After an incubation period of 24 hours, the cell culture supernatant is collected. The concentrations of secreted cytokines, such as IL-23 and TNF-α, are measured using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

3. In Vivo Collagen-Induced Arthritis (CIA) Model

  • Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

  • Method: Arthritis is induced in rats by immunization with an emulsion of bovine type II collagen and incomplete Freund's adjuvant. Following the onset of arthritis, animals are randomized into treatment groups and receive twice-daily oral administrations of either this compound (e.g., 30 mg/kg) or the vehicle control for a specified duration (e.g., 21 days). The severity of arthritis is monitored regularly by scoring clinical signs (e.g., erythema, swelling) and measuring paw thickness with calipers. At the end of the study, joint tissues may be collected for histological analysis.

This guide demonstrates that this compound is a potent and effective inhibitor of the IRAK4 signaling pathway, leading to reduced production of inflammatory cytokines and amelioration of disease in a preclinical arthritis model. The provided data and protocols offer a framework for the evaluation of this and similar compounds in drug discovery and development.

References

Independent Verification of Irak4-IN-19: A Comparative Analysis of IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published results for the IRAK4 inhibitor, Irak4-IN-19, with other notable alternatives in the field. This analysis is supported by a compilation of experimental data and detailed methodologies from peer-reviewed publications.

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the innate immune signaling cascade, playing a pivotal role in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) pathways. Its involvement in various inflammatory and autoimmune diseases has made it a prime target for therapeutic intervention. This guide focuses on the independent verification and comparative analysis of this compound, a potent IRAK4 inhibitor, alongside two other well-characterized inhibitors: PF-06650833 (Zimlovisertib) and ND-2158.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and its alternatives, providing a clear comparison of their in vitro and in vivo activities.

Table 1: In Vitro Potency of IRAK4 Inhibitors

InhibitorBiochemical IC50/KiCellular IC50Cell TypeAssayPublication
This compound 4.3 nM (IC50)0.23 µMTHP-1LPS-induced IL-23 ProductionChen Y, et al. (2022)
0.22 µMDendritic CellsLPS-induced IL-23 ProductionChen Y, et al. (2022)
PF-06650833 (Zimlovisertib) 0.2 nM (IC50)2.4 nMHuman PBMCsR848-stimulated TNFα ProductionLee, K.L., et al. (2017)
ND-2158 1 nM (Ki)Not ReportedHuman WBCsLPS-induced TNF ProductionKelly, P.N., et al. (2015)

Table 2: In Vivo Efficacy of IRAK4 Inhibitors

InhibitorAnimal ModelDosingKey FindingsPublication
This compound Rat Arthritis Model30 mg/kg, p.o.Completely stopped arthritis developmentChen Y, et al. (2022)
Mouse IL-1β Induced IL-6 Model75 mg/kg64% inhibition of IL-6 expressionChen Y, et al. (2022)
PF-06650833 (Zimlovisertib) Rat Collagen-Induced ArthritisNot SpecifiedReduced paw swellingLee, K.L., et al. (2017)
Mouse Lupus Models (Pristane-induced and MRL/lpr)Not SpecifiedReduced circulating autoantibodiesWinkler, A., et al. (2021)
ND-2158 Mouse Xenograft (ABC DLBCL)Not SpecifiedRetarded tumor growthKelly, P.N., et al. (2015)

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

IRAK4_Signaling_Pathway cluster_inhibition Inhibition TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs NF_kB NF-κB IKK_complex->NF_kB Gene_Expression Inflammatory Gene Expression NF_kB->Gene_Expression MAPKs->Gene_Expression Irak4_IN_19 This compound Irak4_IN_19->IRAK4 PF_06650833 PF-06650833 PF_06650833->IRAK4 ND_2158 ND-2158 ND_2158->IRAK4

Caption: IRAK4 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50_Determination IC50/Ki Determination Biochemical_Assay->IC50_Determination Cellular_Assay Cellular Assay (e.g., Cytokine Production) Cellular_Assay->IC50_Determination Disease_Model Disease Model (e.g., Arthritis, Lupus) Dosing Inhibitor Dosing Disease_Model->Dosing Efficacy_Assessment Efficacy Assessment (e.g., Clinical Score, Biomarkers) Dosing->Efficacy_Assessment

Caption: General Experimental Workflow for IRAK4 Inhibitor Evaluation.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies cited in the publications for the comparative analysis of IRAK4 inhibitors.

Biochemical IRAK4 Kinase Assay (General Protocol)

A common method to determine the biochemical potency of IRAK4 inhibitors is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the enzymatic activity of IRAK4.

  • Materials:

    • Recombinant human IRAK4 enzyme

    • Kinase substrate (e.g., Myelin Basic Protein)

    • ATP

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Test compound serially diluted in DMSO

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • Microplate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add the diluted compound or DMSO (vehicle control) to the wells of an assay plate.

    • Add a master mix containing the kinase assay buffer, IRAK4 enzyme, and substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate to allow the enzymatic reaction to proceed.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • The luminescence signal is inversely proportional to IRAK4 activity.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Cellular Assay for IRAK4 Inhibition (General Protocol)

This protocol assesses the ability of an IRAK4 inhibitor to block the production of pro-inflammatory cytokines in a cellular context.

  • Objective: To determine the cellular potency (IC50) of an IRAK4 inhibitor by measuring its effect on TLR-agonist-induced cytokine production in human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines (e.g., THP-1).

  • Materials:

    • Human PBMCs or a relevant cell line

    • Cell culture medium

    • TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8)

    • Test compound serially diluted in DMSO

    • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-23, IL-6)

    • CO2 incubator

  • Procedure:

    • Isolate and culture the cells.

    • Pre-incubate the cells with serial dilutions of the test compound or DMSO (vehicle control).

    • Stimulate the cells with a TLR agonist to induce cytokine production.

    • Incubate the cells to allow for cytokine secretion.

    • Collect the cell culture supernatant.

    • Measure the concentration of the secreted cytokine using an ELISA kit.

    • Plot the percentage of inhibition of cytokine production against the logarithm of the test compound concentration to calculate the cellular IC50 value.

In Vivo Animal Models (General Principles)

The in vivo efficacy of IRAK4 inhibitors is typically evaluated in animal models of inflammatory diseases.

  • Objective: To assess the therapeutic potential of an IRAK4 inhibitor in a relevant disease model.

  • Common Models:

    • Collagen-Induced Arthritis (CIA) in rats or mice: A model for rheumatoid arthritis.

    • Lupus models in mice (e.g., MRL/lpr or pristane-induced): Models for systemic lupus erythematosus.

    • LPS-induced cytokine production in mice or rats: An acute model of inflammation.

  • General Procedure:

    • Induce the disease in the animals according to established protocols.

    • Administer the test compound or vehicle control to the animals via an appropriate route (e.g., oral gavage).

    • Monitor disease progression through clinical scoring, measurement of paw swelling, or other relevant parameters.

    • At the end of the study, collect blood and/or tissues for biomarker analysis (e.g., cytokine levels, autoantibody titers).

    • Evaluate the efficacy of the compound based on the reduction of disease severity and modulation of biomarkers.

This guide provides a foundational comparison of this compound with other leading IRAK4 inhibitors. For a complete and in-depth analysis, researchers are encouraged to consult the original publications cited herein. The provided data and protocols aim to facilitate the independent verification and further investigation of these promising therapeutic agents.

Safety Operating Guide

Personal protective equipment for handling Irak4-IN-19

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Hazard Identification and Personal Protective Equipment (PPE)

Potent small molecule kinase inhibitors like Irak4-IN-19 should be handled with a high degree of caution as they are biologically active and potentially hazardous. A comprehensive risk assessment should be performed for all procedures involving this compound.

Recommended Personal Protective Equipment (PPE):

A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure risk. The required level of protection varies depending on the specific laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately upon contamination. Eye Protection: Chemical splash goggles for a complete seal around the eyes. Lab Coat: A dedicated, disposable, or non-absorbent lab coat. Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. Lab Coat: Standard laboratory coat. Ventilation: All work should be conducted in a chemical fume hood.
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial to minimize exposure and ensure the integrity of this compound.

  • Designated Area: All work with this compound, from handling the solid compound to preparing solutions, must be conducted in a designated and clearly marked area within the laboratory.

  • Fume Hood Usage: All manipulations of the solid compound and concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, it must be thoroughly decontaminated after use.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.

Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.

  • Decontamination: All non-disposable equipment should be decontaminated using a suitable method.

Experimental Workflow

The following diagram outlines a typical workflow for handling a potent research compound like this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_disposal Disposal Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Store at Recommended Temperature Inspect->Store Weigh Weigh Solid Store->Weigh Dissolve Prepare Stock Solution Weigh->Dissolve Aliquot Aliquot for Use Dissolve->Aliquot Assay Perform In Vitro / In Vivo Assay Aliquot->Assay CollectSolid Collect Solid Waste Assay->CollectSolid CollectLiquid Collect Liquid Waste Assay->CollectLiquid Dispose Dispose as Hazardous Waste CollectSolid->Dispose CollectLiquid->Dispose

A typical experimental workflow for handling this compound.

IRAK4 Signaling Pathway

IRAK4 is a critical kinase in the innate immune response, acting downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Its activation is a key step in initiating inflammatory signaling cascades.[1] Upon ligand binding to a TLR or IL-1R, the adaptor protein MyD88 is recruited. MyD88 then recruits IRAK4, leading to the formation of a signaling complex called the Myddosome. Within this complex, IRAK4 is activated and proceeds to phosphorylate IRAK1 and IRAK2.[2] This phosphorylation event triggers a downstream cascade that results in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines.[3]

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1 / IRAK2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathways TAK1->MAPK NFkB NF-κB / AP-1 IKK->NFkB Activation MAPK->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription

The MyD88-dependent IRAK4 signaling pathway.

References

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